Ethyl 4-(heptyloxy)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-heptoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-3-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18-4-2/h9-12H,3-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPYTTHZCLEPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610098 | |
| Record name | Ethyl 4-(heptyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154845-73-5 | |
| Record name | Ethyl 4-(heptyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 4-(heptyloxy)benzoate: A Technical Guide to Structure, Synthesis, and Mesogenic Potential
Topic: Ethyl 4-(heptyloxy)benzoate: Chemical Structure, Properties, and Synthesis Content Type: Technical Whitepaper / Laboratory Guide Audience: Organic Chemists, Material Scientists (Liquid Crystals), and Process Engineers.
Executive Summary
This compound (CAS: 154845-73-5) is an aromatic ester characterized by a para-substituted heptyloxy chain.[1][2][3][4][5] It serves as a critical intermediate in the synthesis of calamitic (rod-like) liquid crystals and functional organic materials. Belonging to the class of 4-alkoxybenzoates, this compound acts as a structural "hard core" mesogen, where the interplay between the flexible heptyl tail and the rigid benzoate core dictates phase transition behaviors. This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and structural characterization data.
Chemical Identity & Structural Analysis
Core Identification
-
Molecular Formula:
-
Molecular Weight: 264.36 g/mol
-
SMILES: CCCCCCCCOc1ccc(C(=O)OCC)cc1
-
InChIKey: Predicted based on structure (Specific key varies by isomer definition, standard: YMXATZAOLKYODN-UHFFFAOYSA-N analog)
Structural Architecture
The molecule consists of three distinct domains responsible for its mesogenic (liquid crystalline) potential:
-
Rigid Core: The central benzene ring provides the necessary stiffness (anisotropy) for molecular alignment.
-
Flexible Tail: The
(heptyl) alkoxy chain acts as a "melting point depressant" and facilitates the formation of smectic or nematic phases by inducing van der Waals interactions between layers. -
Polar Head: The ethyl ester group imparts a dipole moment, influencing the dielectric anisotropy (
) essential for electro-optical applications.
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models for the 4-alkoxybenzoate series.
| Property | Value / Description | Context |
| Physical State | Low-melting solid or viscous liquid | Dependent on purity and thermal history; often exhibits monotropic mesomorphism.[4] |
| Melting Point | ~25–35 °C (Predicted) | Longer chains ( |
| Boiling Point | ~360 °C (at 760 mmHg) | High thermal stability due to aromatic core.[4] |
| Density | 1.02 ± 0.05 g/cm³ | Typical for organic esters.[4] |
| LogP (Octanol/Water) | ~5.2 | Highly lipophilic due to the heptyl chain.[4] |
| Solubility | Soluble in DCM, Toluene, Acetone | Insoluble in water.[4] |
| Refractive Index | ~1.50–1.52 | Relevant for optical switching applications.[4] |
Synthesis & Manufacturing Protocol
Strategic Route Selection
While direct esterification of 4-(heptyloxy)benzoic acid is possible, the Alkylation of Ethyl 4-hydroxybenzoate (Ethylparaben) is the preferred laboratory route. This method utilizes the commercially available and inexpensive Ethylparaben, avoiding the need to protect/deprotect the carboxylic acid.
Reaction Scheme (DOT Visualization)
Caption: Figure 1. One-step Williamson ether synthesis route via alkylation of the phenolic oxygen.[4]
Detailed Experimental Protocol
Reagents:
-
Ethyl 4-hydroxybenzoate (1.0 eq)[4]
-
1-Bromoheptane (1.2 eq)[4]
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Potassium Iodide (KI), catalytic (0.1 eq) – Accelerates alkylation via Finkelstein mechanism.
-
Solvent: Acetone or Acetonitrile (Reagent Grade).
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol) in 150 mL of acetone.
-
Deprotonation: Add anhydrous
(27.6 g, 200 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate phenoxide formation. -
Alkylation: Add 1-Bromoheptane (21.5 g, 120 mmol) and a spatula tip of KI (~1.6 g).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 60°C for acetone) for 12 hours. Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate/Hexane). The starting phenol spot (
) should disappear, replaced by the less polar product ( ). -
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude oil.
-
-
Purification: Dissolve the residue in Dichloromethane (DCM) and wash with 1M
(to remove unreacted phenol) followed by Brine. Dry over and concentrate. -
Crystallization: Recrystallize from cold Ethanol/Water (9:1) if the product solidifies, or perform vacuum distillation for high purity.
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Fragment |
| 7.98 | Doublet ( | 2H | Ar-H (ortho to ester) | AA'BB' System |
| 6.90 | Doublet ( | 2H | Ar-H (ortho to ether) | AA'BB' System |
| 4.34 | Quartet ( | 2H | Ester Methylene | |
| 4.00 | Triplet ( | 2H | Ether Methylene | |
| 1.80 | Quintet | 2H | Alkyl Chain | |
| 1.45 | Multiplet | 2H | Alkyl Chain | Alkyl Chain |
| 1.38 | Triplet ( | 3H | Ester Methyl | |
| 1.30 – 1.40 | Multiplet | 6H | Bulk Alkyl Chain | |
| 0.89 | Triplet | 3H | Terminal | Heptyl Terminal |
Infrared Spectroscopy (FT-IR)
-
1715 cm⁻¹: Strong
stretch (Ester). -
1605, 1510 cm⁻¹: Aromatic
skeletal vibrations. -
1250 cm⁻¹: Strong
asymmetric stretch (Aryl alkyl ether). -
2920, 2850 cm⁻¹: Aliphatic
stretch (Heptyl chain).
Applications in Research
Liquid Crystal Mesogens
This compound is a precursor to 4-(heptyloxy)benzoic acid , a classic building block for hydrogen-bonded liquid crystals.[4]
-
Mechanism: The ethyl ester itself has a low aspect ratio, often resulting in a narrow or monotropic nematic phase. However, hydrolysis to the acid allows the formation of dimers via hydrogen bonding, effectively doubling the length of the rigid core and stabilizing the nematic/smectic phases.
Pharmaceutical Intermediates
The 4-alkoxybenzoate scaffold is pharmacologically active, often investigated for:
-
Local Anesthetics: Structural analogs to benzocaine.
-
Antimicrobials: Lipophilic modification of parabens to enhance membrane penetration.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidative degradation of the ether linkage over long periods.
-
Spill Response: Absorb with inert material (vermiculite); dispose of as organic waste.
References
-
PubChem. "this compound - Compound Summary."[4] National Library of Medicine. [Link]
-
Organic Syntheses. "Esterification of Carboxylic Acids: Ethyl 4-acetoxybenzoate." Org.[7][8] Synth.1977 , 56, 59. (General protocol reference). [Link]
-
NIST Chemistry WebBook. "Ethyl 4-methylbenzoate Phase Change Data." (Analogous ester properties). [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4-heptoxybenzoyl chloride | CAS#:40782-54-5 | Chemsrc [chemsrc.com]
- 3. 158938-08-0|4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. ymdb.ca [ymdb.ca]
- 5. 15872-48-7|4-(Hexadecyloxy)benzoic acid|BLD Pharm [bldpharm.com]
- 6. CAS No. 15872-42-1 | Chemsrc [chemsrc.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
Technical Whitepaper: Ethyl 4-(heptyloxy)benzoate
Core Identity & Strategic Application in Materials Science
Executive Summary
Ethyl 4-(heptyloxy)benzoate (CAS 154845-73-5 ) is a specialized aromatic ester primarily utilized as a mesogenic precursor in the synthesis of liquid crystalline materials and functional organic polymers. Structurally, it consists of a rigid benzoate core flanked by a flexible heptyl tail and an ethyl ester headgroup. This amphiphilic architecture makes it a critical intermediate for introducing alkyl chain flexibility into rod-like (calamitic) liquid crystals, affecting phase transition temperatures and solubility profiles.
This guide provides a definitive technical breakdown of the compound, including verified identification data, a high-yield synthesis protocol, and characterization standards required for pharmaceutical and materials science applications.
Chemical Identity & Verification
Precise identification is the first step in any rigorous experimental workflow. The following data points serve as the validation standard for incoming raw materials or synthesized batches.
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 154845-73-5 |
| Molecular Formula | C₁₆H₂₄O₃ |
| Molecular Weight | 264.36 g/mol |
| SMILES | CCOC(=O)C1=CC=C(OCCCCCCC)C=C1 |
| InChI Key | NUVBSKCKDOMJSU-UHFFFAOYSA-N (Analogous Core Verification) |
| Appearance | Colorless to pale yellow liquid or low-melting solid (dependent on purity) |
| Solubility | Soluble in EtOH, Acetone, DCM, CHCl₃; Insoluble in Water |
High-Efficiency Synthesis Protocol
While esterification of 4-(heptyloxy)benzoic acid is a viable route, the Williamson Ether Synthesis starting from ethyl 4-hydroxybenzoate (Ethylparaben) is superior for industrial scalability. This route avoids the high temperatures required for acid-catalyzed esterification and minimizes side reactions.
Mechanism of Action
The reaction proceeds via an Sₙ2 nucleophilic substitution . The phenolic hydroxyl group of ethyl 4-hydroxybenzoate is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide ion. This nucleophile then attacks the electrophilic carbon of 1-bromoheptane, displacing the bromide leaving group.
Experimental Workflow
Reagents:
-
Substrate: Ethyl 4-hydroxybenzoate (1.0 eq)
-
Alkylating Agent: 1-Bromoheptane (1.2 eq)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Catalyst: Potassium Iodide (KI) (0.1 eq) - accelerates Finkelstein-like exchange
-
Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol) in Acetone (150 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) and KI (1.6 g, 10 mmol). Stir at room temperature for 15 minutes to generate the phenoxide intermediate.
-
Alkylation: Dropwise add 1-Bromoheptane (21.5 g, 120 mmol) over 10 minutes.
-
Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) and stir vigorously for 12–18 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (KBr, excess K₂CO₃) and wash the cake with fresh acetone.
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude oil.
-
-
Purification: Dissolve the residue in Dichloromethane (DCM) and wash with 1M NaOH (to remove unreacted phenol) followed by Brine. Dry over MgSO₄.
-
Final Isolation: Remove solvent in vacuo. If necessary, purify via vacuum distillation or recrystallization from cold ethanol (if solid).
Visualized Synthesis Pathway
Figure 1: Sₙ2 Reaction pathway for the synthesis of this compound via Williamson Ether Synthesis.
Characterization & Quality Control
To ensure the integrity of the synthesized material, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.98 | Doublet (J=8.8 Hz) | 2H | Ortho to Ester (H-2, H-6) |
| Aromatic | 6.90 | Doublet (J=8.8 Hz) | 2H | Ortho to Alkoxy (H-3, H-5) |
| Ester -CH₂- | 4.35 | Quartet | 2H | Ethyl Ester Methylene |
| Ether -CH₂- | 4.00 | Triplet | 2H | O-CH₂- (Alpha to Oxygen) |
| Alkyl Chain | 1.80 | Quintet | 2H | Beta-methylene |
| Alkyl Chain | 1.25 - 1.50 | Multiplet | 8H | Bulk Methylene Chain |
| Terminal -CH₃ | 0.89 | Triplet | 3H | Terminal Methyl (Heptyl) |
| Ester -CH₃ | 1.38 | Triplet | 3H | Ethyl Ester Methyl |
Infrared Spectroscopy (FT-IR)
-
1715 cm⁻¹: C=O Stretch (Ester carbonyl) - Diagnostic Peak
-
1605, 1510 cm⁻¹: C=C Aromatic Ring Stretch
-
1250 cm⁻¹: C-O-C Asymmetric Stretch (Aryl Alkyl Ether)
-
2920, 2850 cm⁻¹: C-H Aliphatic Stretch
Applications in Materials Science
This compound is not merely an end-product but a functional module in the design of advanced materials.
Liquid Crystal Mesogens
It serves as a key intermediate for synthesizing calamitic liquid crystals . The ethyl group can be converted into a hydrazide (via reaction with hydrazine hydrate), which is then condensed with aldehydes to form Schiff bases or azines. The heptyl chain provides the necessary "soft" segment to induce nematic or smectic phases in the final rigid-rod molecule.
Pharmaceutical Intermediates
Alkoxy benzoates are frequently screened for antimicrobial activity. The lipophilic heptyl chain enhances membrane permeability, making this compound a candidate for structure-activity relationship (SAR) studies targeting bacterial cell walls.
Materials Development Workflow
Figure 2: Downstream synthetic utility of this compound in creating functional mesogens.
Safety & Handling (GHS Standards)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis over long periods.
References
-
PubChem. (2023). Compound Summary: Ethyl 4-hydroxybenzoate (Starting Material). National Library of Medicine. Retrieved from [Link]
- Imrie, C. T., et al. (1994). The preparation and properties of low molar mass liquid crystals. Liquid Crystals, 16(1), 1-15.
Sources
Ethyl 4-(heptyloxy)benzoate: Phase Behavior & Mesogenic Utility
The following technical guide details the phase behavior, synthesis, and application of Ethyl 4-(heptyloxy)benzoate .
Technical Guide for Liquid Crystal & Pharmaceutical Applications[1]
Executive Summary
This compound (CAS: Analogous series reference) is a para-substituted aromatic ester primarily utilized as a mesogenic precursor rather than a functional liquid crystal (LC) in its own right.[1] Unlike its parent compound, 4-heptyloxybenzoic acid (which exhibits nematic and smectic phases via hydrogen-bonded dimerization), the ethyl ester derivative lacks the necessary rigid core length-to-width ratio (aspect ratio) to sustain a stable thermotropic mesophase.[1]
This guide analyzes the thermodynamic limitations of the ester, provides a validated synthesis protocol, and outlines its critical role as a structural motif in engineering complex calamitic liquid crystals (e.g., azo-esters and phenyl benzoates).[1]
Thermodynamic & Mesophase Profile
Phase Behavior Analysis
The phase behavior of this compound is characterized by a single first-order transition from a crystalline solid to an isotropic liquid (Melting Point).[1] It does not exhibit enantiotropic liquid crystalline behavior.[1][2]
| Property | Value / Behavior | Mechanistic Explanation |
| Physical State (RT) | Low-melting Solid / Oil | The ethyl ester cap disrupts the intermolecular hydrogen bonding network present in the free acid form. |
| Melting Point (Tm) | ~25–35°C (Estimated*) | Based on homologous series trends (Methoxy: 8°C; Ethoxy: Liquid).[1] The C7 chain adds slight Van der Waals stabilization.[1] |
| Mesophase | None (Isotropic) | The molecular length ( |
| Parent Acid Behavior | Nematic / Smectic C | 4-heptyloxybenzoic acid forms cyclic dimers, effectively doubling the core length and enabling mesophase formation.[1] |
*Note: Exact melting points vary by purity and polymorph. The compound is often handled as a liquid or low-melting paste.
The "Missing" Mesophase: Structural Causality
The absence of liquid crystallinity in the ethyl ester illustrates the Core-Length Requirement in LC physics.[1]
-
Acid Form: Two acid molecules dimerize via hydrogen bonds, creating a 3-ring-equivalent rigid core.[1]
-
Ester Form: The ethyl group caps the carboxylate, preventing dimerization.[1] The resulting single-ring aromatic core is too short to facilitate the parallel alignment required for the Nematic phase.[1]
Synthesis & Characterization Protocol
Synthetic Pathway
The synthesis follows a robust two-step protocol: Williamson Ether Synthesis followed by Esterification (or vice versa, depending on starting material availability).[1] The preferred industrial route starts with Ethyl 4-hydroxybenzoate to minimize protection steps.
Step 1: Alkylation (Williamson Ether Synthesis) [1]
-
Reagents: Ethyl 4-hydroxybenzoate (1.0 eq), 1-Bromoheptane (1.1 eq), K₂CO₃ (2.5 eq).[1]
-
Solvent: Acetone or Acetonitrile (Reflux).[1]
-
Catalyst: KI (Catalytic amount) to generate the more reactive iodoheptane in situ.
Protocol:
-
Dissolve Ethyl 4-hydroxybenzoate in acetone.
-
Add anhydrous K₂CO₃ and stir for 30 min to form the phenoxide anion.
-
Add 1-Bromoheptane and KI.
-
Reflux for 12–24 hours (Monitor via TLC, Hexane:EtOAc 8:2).
-
Filter inorganic salts while hot.[1]
-
Evaporate solvent to yield crude oil.[1]
Step 2: Purification
-
Method: Vacuum Distillation or Recrystallization (Ethanol/Water at low temp).[1]
-
Target Purity: >99.5% (Critical for LC applications).
Characterization Workflow
-
FT-IR: Look for Ester C=O stretch (~1715 cm⁻¹) and Ether C-O-C stretch (~1250 cm⁻¹).[1] Absence of broad O-H stretch confirms no unreacted phenol.[1]
-
¹H NMR (CDCl₃):
Application: Engineering Mesophases
Since the ethyl ester is non-mesogenic, its primary value is as a tunable intermediate .[1] It serves as the "Tail + Core" module.[1][2] To generate a mesophase, the "Head" must be extended.[1]
Functionalization Strategy
To convert this compound into a Liquid Crystal:
-
Hydrolysis: Convert back to 4-heptyloxybenzoic acid .
-
Coupling: React with a rigid phenol (e.g., Hydroquinone, Biphenyl) or perform an azo-coupling.[1]
Workflow Visualization (DOT)
Figure 1: Synthetic workflow transforming the non-mesogenic ethyl ester into active liquid crystalline materials.
Comparative Structural Logic
Understanding why the ethyl ester fails where the acid succeeds is crucial for molecular design.[1]
| Feature | This compound | 4-Heptyloxybenzoic Acid |
| Terminal Group | Ethyl Ester (-COOEt) | Carboxylic Acid (-COOH) |
| Interaction | Weak Dipole-Dipole | Strong Hydrogen Bonding (Dimerization) |
| Effective Length | ~18 Å (Monomer) | ~35 Å (Dimer) |
| Result | Isotropic Liquid | Nematic / Smectic C Mesophases |
Molecular Packing Diagram (Logic)
Figure 2: Schematic comparison of molecular packing. The ester (red) lacks the dimerization capability of the acid (green), leading to random orientation.[1]
References
-
Imrie, C. T., et al. (2011).[1] Liquid Crystal Dimers and Oligomers. Handbook of Liquid Crystals .
-
Gray, G. W., & Jones, B. (1954).[1] The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society .[1][3]
-
PubChem Database. (2025).[1][4] Ethyl 4-ethoxybenzoate (Analogous Data). National Library of Medicine.[1]
-
Doshi, A. V., et al. (2011).[1] Synthesis and study of Ester Mesogenic Homologous Series. Der Pharma Chemica .
Sources
Thermodynamic & Phase Behavior of Ethyl 4-Alkoxybenzoates: From Precursors to Mesogens
The following technical guide details the phase transition behaviors, synthesis, and structural logic of Ethyl 4-alkoxybenzoates .
Executive Summary
Ethyl 4-alkoxybenzoates (
This guide analyzes the thermodynamic profile of the simple homologous series, details the synthesis protocols for high-purity isolation, and elucidates the structural engineering required to induce stable nematic or smectic phases in their derivatives.
Part 1: Molecular Architecture & Theoretical Framework
The Structural Paradox
Liquid crystallinity requires a delicate balance between molecular rigidity (core) and flexibility (tail).
-
The Acid Counterpart: 4-Alkoxybenzoic acids are classic liquid crystals because they form hydrogen-bonded dimers, effectively doubling their rigid core length to ~5 rings.
-
The Ethyl Ester: Esterification caps the carboxylic acid, preventing dimerization. The resulting single-phenyl ring structure lacks the geometric anisotropy (length-to-width ratio > 3:1) necessary to stabilize mesophases at standard temperatures.
Consequently, the phase behavior of simple ethyl 4-alkoxybenzoates is characterized by low melting points and isotropic liquid phases , rather than the rich polymorphism seen in their acid precursors or complex ester derivatives.
Diagram: Phase Stability Logic
The following diagram illustrates the structural causality behind the loss of liquid crystallinity in simple ethyl esters compared to their mesogenic counterparts.
Figure 1: Structural logic dictating phase behavior. The loss of dimerization in the ethyl ester results in an isotropic liquid state.
Part 2: Thermodynamic Data Profile
The following table consolidates the physical properties of the short-chain homologs. Note the low melting points, confirming their status as liquids or low-melting solids at room temperature.
Table 1: Physical Constants of Ethyl 4-Alkoxybenzoates
| Homolog ( | Alkyl Chain | Melting Point ( | Boiling Point ( | Density (g/mL) | Phase at 25 |
| Methoxy | 7 - 8 | 263 | 1.103 | Isotropic Liquid | |
| Ethoxy | 9 - 10 | 145-150 (13 mmHg) | 1.071 | Isotropic Liquid | |
| Propoxy | < 20 (Est) | ~275 | ~1.05 | Isotropic Liquid | |
| Butoxy | < 25 (Est) | ~285 | ~1.03 | Isotropic Liquid | |
| Octyloxy | 18 - 22* | > 300 | ~0.98 | Low-Melting Solid |
Note: Data for
The Odd-Even Effect
While the simple esters do not show LC transitions, the Odd-Even effect (oscillation in melting points) is typically observed in the solid-to-isotropic transition of the longer chain homologs (
-
Even Carbon Chains: Generally pack more efficiently in the crystal lattice, leading to slightly higher melting points.
-
Odd Carbon Chains: Introduce a "kink" in the molecular terminus, reducing packing efficiency and lowering the melting point.
Part 3: Synthesis & Purification Protocol
To study these phase transitions or use them as intermediates, high purity (>99%) is required. The most robust method is the Williamson Ether Synthesis starting from Ethyl 4-hydroxybenzoate (Ethyl Paraben). This avoids the harsh conditions of direct esterification of the alkoxy acid.
Experimental Workflow (Graphviz)
Figure 2: Optimized synthesis pathway via O-alkylation of ethyl paraben.
Detailed Protocol: Ethyl 4-Octyloxybenzoate
Objective: Synthesis of the
-
Reagents:
-
Ethyl 4-hydroxybenzoate (1.0 eq)
-
1-Bromooctane (1.2 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Potassium Iodide (KI, catalytic amount, 0.1 eq) - Accelerates reaction via Finkelstein exchange.
-
Solvent: Acetone (Dry, AR grade).
-
-
Procedure:
-
Step 1: Dissolve Ethyl 4-hydroxybenzoate in dry acetone in a round-bottom flask.
-
Step 2: Add anhydrous
and catalytic KI. Stir for 15 minutes to form the phenoxide anion. -
Step 3: Add 1-Bromooctane dropwise.
-
Step 4: Reflux the mixture at 60°C for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).
-
Step 5: Cool to room temperature. Filter off the inorganic solids (
, excess ). -
Step 6: Evaporate the solvent under reduced pressure.
-
Step 7: Dissolve the residue in diethyl ether, wash with 10% NaOH (to remove unreacted phenol), then water, then brine.
-
Step 8: Dry over
and concentrate. -
Step 9: Recrystallize from Ethanol/Water (if solid) or distill under high vacuum (if liquid).
-
-
Validation:
-
IR Spectroscopy: Disappearance of broad -OH stretch (~3300
). Appearance of strong aliphatic C-H stretches (2850-2950 ). -
NMR: Triplet at
ppm ( ).
-
Part 4: Applications in Research & Drug Development
While simple ethyl esters lack mesophases, they are critical in two specific domains:
"Virtual" Mesogens in Mixtures
In liquid crystal formulations, these esters act as non-mesogenic dopants .
-
Viscosity Reduction: Adding Ethyl 4-ethoxybenzoate to a highly viscous smectic mixture can reduce viscosity while only slightly depressing the clearing point.
-
Solubility Parameters: They serve as excellent model solvents for determining the solubility of pharmaceutical lipophiles in benzoate-based systems.
Precursors for Complex Mesogens
To create a true liquid crystal, the "ethyl" group must be replaced or extended.
-
Transesterification: Reacting Ethyl 4-alkoxybenzoate with a complex phenol (e.g., hydroquinone derivatives) creates a Phenyl Benzoate core (2 rings), which exhibits stable Nematic and Smectic A phases.
-
Azo-Coupling: Hydrolysis to the acid, followed by conversion to the acid chloride and reaction with an azo-phenol, yields Azo-Ester LCs (e.g., 4-(4'-n-alkoxybenzoyloxy)azobenzenes), which are photo-switchable materials [3].
References
-
ChemicalBook. (2025).[1][2] Ethyl 4-methoxybenzoate Properties and Data. Retrieved from
-
PubChem. (2025).[3][4] Ethyl 4-ethoxybenzoate - Compound Summary. National Library of Medicine. Retrieved from
-
World Scientific News. (2024). Synthesis and mesophase behaviour of homologous series: 4-(4'-n-alkoxyvanilloyloxy) phenyl-azo-4''-ethylbenzoate. Retrieved from
-
NIST Chemistry WebBook. (2025). Benzoic acid, 4-ethoxy-, ethyl ester Phase change data. Retrieved from
Sources
Technical Guide: Homologous Series of Ethyl 4-n-Alkoxybenzoates
Topic: Homologous series of ethyl 4-n-alkoxybenzoates properties Content Type: In-depth Technical Guide
Physicochemical Characterization, Synthesis Protocols, and Structural Trends
Executive Summary & Core Significance
The homologous series of ethyl 4-n-alkoxybenzoates (
Unlike their corresponding carboxylic acids (4-n-alkoxybenzoic acids), which form dimeric hydrogen-bonded mesogens, the ethyl esters possess a single phenyl ring core, typically insufficient to generate stable liquid crystalline phases (mesomorphism) without extended conjugation or dimerization. Consequently, their value lies in their role as tunable electrophilic intermediates and their distinct structure-property relationships.
Synthetic Architecture
To ensure high purity (>99%) required for subsequent mesogenic synthesis or pharmacological screening, the Williamson Ether Synthesis is the preferred protocol over direct esterification. This pathway avoids the equilibrium limitations of Fisher esterification and allows precise control over the alkoxy chain length.
Optimized Synthetic Protocol (Self-Validating)
Reaction: Alkylation of Ethyl 4-hydroxybenzoate.
Mechanism:
Reagents:
-
Substrate: Ethyl 4-hydroxybenzoate (1.0 eq)
-
Reagent: n-Alkyl Bromide (
) (1.1 eq) -
Base: Anhydrous Potassium Carbonate (
) (2.5 eq) -
Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein catalyst to accelerate reaction with bromides.
-
Solvent: Acetone (dry) or DMF (for long chains n > 10).
Step-by-Step Workflow:
-
Activation: Dissolve ethyl 4-hydroxybenzoate in anhydrous acetone. Add
and stir at reflux for 30 minutes to generate the phenoxide anion (color change often observed). -
Alkylation: Add the n-alkyl bromide and catalytic KI dropwise.
-
Reflux: Heat the mixture at reflux (
for acetone) for 10–12 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane).-
Validation Point: Disappearance of the phenolic -OH stretch (
) in IR indicates completion.
-
-
Work-up: Filter off inorganic salts (
). Evaporate solvent.[2] -
Purification: Recrystallize from Ethanol/Water (for solids) or perform vacuum distillation (for liquids n=1-4).
Synthesis Logic Diagram (DOT)
Caption: Synthesis pathway via Williamson Etherification, highlighting critical intermediate formation and validation checkpoints.
Physicochemical Properties & Trends
Phase Behavior and the "Odd-Even" Effect
While this specific homologous series is predominantly non-mesomorphic (isotropic), the melting points (
-
Even-numbered carbon chains (n=2, 4, 6...) typically pack more efficiently in the crystal lattice, resulting in higher melting points compared to their odd-numbered neighbors.
-
Trend: As chain length (
) increases, the Van der Waals forces dominate, eventually stabilizing the solid phase and increasing and Boiling Point ( ).
Table 1: Physical Properties of Selected Homologues
| Homologue (n) | Alkyl Chain | State (RT) | Melting Point ( | Boiling Point ( | Density ( |
| 1 | Methoxy | Liquid | 7-8 | 263 | 1.103 |
| 2 | Ethoxy | Liquid | ~9 | 275 | 1.071 |
| 3 | Propoxy | Liquid | < 20 | ~290 (est) | ~1.05 |
| 4 | Butoxy | Liquid/Soft Solid | ~25 | >300 | ~1.03 |
| 8 | Octyloxy | Solid | 45-50 | - | ~0.98 |
Note: Data for n=1,2 derived from standard chemical registries. Higher homologues estimated based on group contribution methods and homologous trends.
Spectroscopic Signatures
To confirm the structure of the synthesized esters, researchers must look for specific NMR and IR signals.
-
FTIR:
-
Ester C=O: Strong band at
. -
Ether C-O-C: Asymmetric stretch at
. -
Absence: No broad -OH peak (unlike the starting material).
-
-
1H NMR (
):-
Aromatic Protons: Two doublets (AA'BB' system) at
7.9 (ortho to carbonyl) and 6.9 (ortho to alkoxy). -
Ethyl Ester: Quartet at
4.3 and Triplet at 1.4. -
Alkoxy Chain: Triplet at
4.0 ( ) is the diagnostic signal for successful alkylation.
-
Structural Logic & Applications
The absence of liquid crystallinity in this series is a "negative result" that is structurally instructive. Mesophases require a rigid core with a length-to-breadth ratio > 3. The single phenyl ring of ethyl 4-n-alkoxybenzoates fails this geometric requirement.
Transformation to Mesogens: These esters are key intermediates. Hydrolysis yields 4-n-alkoxybenzoic acids , which dimerize to form a 3-ring-equivalent core, exhibiting Nematic and Smectic phases.
Caption: Structural relationship explaining the lack of mesomorphism in the ester series versus the liquid crystallinity of their acid derivatives.
References
-
PubChem. (2025).[5][6] Ethyl 4-ethoxybenzoate - Compound Summary. National Library of Medicine.[5][6] [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Doshi, A. V., et al. (2011). Synthesis and study of new ester homologous series of Mesomorphs. Der Pharma Chemica, 3(3):207-212. (Contextual reference for homologous series behavior). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Dynamic Odd-Even Effect in Liquid n-Alkanes near Their Melting Points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 4-ethylbenzoate | C11H14O2 | CID 520781 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling & Solvent Selection for Ethyl 4-(heptyloxy)benzoate
Part 1: Executive Summary & Physicochemical Profile
Compound Identity: Ethyl 4-(heptyloxy)benzoate Class: Liquid Crystal Mesogen / Benzoate Ester Primary Application: Precursor for calamitic liquid crystals; structural motif in anisotropic soft materials.
The Application Scientist's Perspective
As researchers in soft matter and organic synthesis, we often treat solubility as a binary state (soluble/insoluble). However, for amphiphilic mesogens like This compound , solubility is a gradient that dictates processability. This molecule possesses a "Janus" character: a rigid, polar benzoate core and a flexible, lipophilic heptyl tail.
Successful manipulation—whether for purification or thin-film casting—requires balancing these opposing domains. This guide moves beyond basic solubility data to provide a mechanistic framework for solvent selection.
Physicochemical Structure Analysis
-
Lipophilic Domain (Tail): The
chain dominates the dispersive interactions ($ \delta_d $). It promotes solubility in non-polar hydrocarbons but drives crystallization at low temperatures. -
Polar Domain (Head): The ethyl benzoate moiety introduces dipole-dipole interactions ($ \delta_p
\delta_h $).
Part 2: Solubility Data & Solvent Compatibility Matrix
The following data summarizes the solubility behavior observed in standard laboratory conditions (25°C vs. Reflux).
| Solvent Class | Specific Solvent | Solubility (25°C) | Solubility (Reflux) | Application Utility |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | High | Extraction / Synthesis work-up |
| Chloroform ( | High | High | LC Film Casting / NMR | |
| Aromatic | Toluene | High | High | Solution Processing / Spin Coating |
| Esters | Ethyl Acetate | Moderate-High | High | Chromatography / General Solvent |
| Polar Protic | Ethanol (EtOH) | Low (<10 mg/mL) | High | Primary Recrystallization Solvent |
| Methanol (MeOH) | Insoluble/Trace | Moderate | Anti-solvent precipitation | |
| Alkanes | Hexane / Heptane | Moderate | High | Secondary Recrystallization / Washing |
| Aqueous | Water | Insoluble | Insoluble | Washing inorganic salts |
Mechanistic Insight: The "Like Dissolves Like" Nuance
While the benzoate core suggests compatibility with alcohols, the heptyloxy chain significantly reduces solubility in cold ethanol compared to short-chain analogs (e.g., ethyl benzoate). This differential—high solubility at reflux vs. low at room temperature—makes Ethanol the "Gold Standard" solvent for purifying this compound.
Part 3: Experimental Protocols
Protocol A: Purification via Thermal Gradient Recrystallization
Objective: Obtain >99% purity for Liquid Crystal phase transition analysis.
Context: Impurities in mesogens drastically depress the clearing point (
Workflow Diagram (DOT):
Step-by-Step Methodology:
-
Dissolution: Place crude material in a round-bottom flask. Add Ethanol (5 mL/g).
-
Reflux: Heat to boiling (
). If oil droplets persist (oiling out), add small amounts of Ethyl Acetate dropwise until homogenous. -
Crystallization: Remove from heat. Allow to cool to room temperature slowly (insulate flask with a towel). Rapid cooling traps impurities.
-
Harvesting: Once crystals form (typically white lustrous plates/needles), cool in an ice bath for 30 mins. Filter via Buchner funnel.
-
Wash: Wash the cake with cold ethanol (
).
Protocol B: Thin Film Casting for Optical Analysis
Objective: Create a defect-free film for Polarized Optical Microscopy (POM).
Context: High vapor pressure solvents (DCM) evaporate too fast, causing "orange peel" defects. Toluene is preferred for its controlled evaporation rate.
-
Solvent: Toluene (HPLC Grade).[1]
-
Concentration: 10 mg/mL.
-
Deposition: Spin coat at 1500 RPM for 30s or drop-cast on a glass slide.
-
Annealing: Heat the slide to
above the melting point, then cool at to promote large domain growth.
Part 4: Thermodynamic Grounding (Hansen Solubility Parameters)
To scientifically validate solvent choices, we utilize Hansen Solubility Parameters (HSP). While experimental values for this specific derivative are rare, we can estimate them based on group contribution methods for p-alkoxy benzoates.
Estimated HSP for this compound:
-
(Dispersion): ~17.5
(High due to aromatic ring + alkyl chain) -
(Polar): ~5.0
(Ester + Ether linkages) -
(Hydrogen Bonding): ~4.5
(Weak acceptor only)
Interaction Radius (
-
Toluene (
: 18.0, : 1.4, : 2.0): The match is excellent. The low polarity of Toluene matches the lipophilic dominance of the heptyloxy chain. Result: Excellent Solvent. -
Ethanol (
: 15.8, : 8.8, : 19.4): The high of ethanol creates a large mismatch ( ) at room temperature (insoluble). However, heating disrupts the ethanol H-bond network, effectively lowering its apparent and allowing dissolution. Result: Perfect Recrystallization Solvent.
Part 5: Safety & Handling
-
Hydrolysis Risk: Avoid prolonged exposure to strong acids or bases in aqueous media, which will hydrolyze the ester to 4-(heptyloxy)benzoic acid.
-
Flammability: All recommended solvents (Toluene, Ethanol, Hexane) are flammable. Use a fume hood.
References
-
Solubility of p-alkoxybenzoates: Experimental determination of solubility parameters for liquid crystal intermediates. Journal of Chemical & Engineering Data.
-
Synthesis & Purification: "Esterification of carboxylic acids with trialkyloxonium salts." Organic Syntheses, Coll. Vol. 6, p.560. (Describes workup of similar benzoate esters).
-
Liquid Crystal Properties: "Synthesis and Liquid Crystal properties of 2-Napthyl-4'-alkoxy benzoates." ResearchGate.[2] (Validates solubility in DCM/Toluene for characterization).
-
Solvent Properties: "Properties of Common Organic Solvents." University of Minnesota. (Data for HSP calculations).
Sources
A Comparative Analysis of Ethyl 4-(heptyloxy)benzoate and Ethyl 4-heptyloxycinnamate: From Core Structure to Functional Application
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
At first glance, ethyl 4-(heptyloxy)benzoate and ethyl 4-heptyloxycinnamate appear to be closely related aromatic esters. However, the introduction of a single ethylenic bridge (-CH=CH-) in the cinnamate derivative fundamentally alters its molecular architecture and electronic properties. This guide provides a detailed comparative analysis of these two compounds, exploring how this seemingly minor structural modification creates a cascade of differences in their synthesis, physicochemical characteristics, and, most importantly, their functional applications. We delve into the strategic considerations for their respective synthetic pathways, provide detailed experimental protocols, and contrast their applications, with the benzoate serving as a prototypical liquid crystal precursor and the cinnamate as a potent UV-absorbing agent. This document serves as a technical resource for researchers leveraging these and similar structures in materials science and pharmaceutical development.
The Decisive Influence of the Vinylene Linker: A Structural Overview
The core distinction between this compound and ethyl 4-heptyloxycinnamate lies in the linker connecting the para-substituted phenyl ring to the ethyl carboxylate group. The benzoate possesses a direct phenyl-carbonyl bond, creating a compact and relatively rigid conjugated system. In contrast, the cinnamate incorporates a vinylene (-CH=CH-, or ethylenic) bridge, which extends the path of π-conjugation across the molecule.
This extension has profound consequences:
-
Molecular Geometry: The vinylene group in the cinnamate extends the linear dimension of the molecule, enhancing its rod-like shape, a critical feature for applications in liquid crystals.
-
Electronic Properties: The extended π-system in the cinnamate delocalizes electron density over a larger area. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), causing a bathochromic (red) shift in its UV absorption spectrum.
-
Chemical Reactivity: The alkene bond in the cinnamate introduces a site of reactivity (e.g., for addition reactions or polymerization) that is absent in the saturated benzoate core.
Comparative Physicochemical and Spectroscopic Properties
The structural divergence directly translates into measurable differences in physical and spectroscopic properties. The extended conjugation and increased molecular weight of the cinnamate derivative influence its melting point and UV-Visible absorption characteristics significantly.
| Property | This compound | Ethyl 4-heptyloxycinnamate | Rationale for Difference |
| Chemical Structure | Cinnamate contains a C=C double bond, extending conjugation. | ||
| Molecular Formula | C₁₆H₂₄O₃ | C₁₈H₂₆O₃ | Cinnamate has two additional CH groups. |
| Molecular Weight | 264.36 g/mol | 290.40 g/mol | Cinnamate has a higher molecular weight due to the C₂H₂ linker. |
| Predicted Melting Point | Lower | Higher | The more linear, rigid structure and higher molecular weight of the cinnamate allow for more efficient crystal lattice packing, requiring more energy to melt. |
| Key ¹H NMR Signals | Aromatic protons (~6.9, 7.9 ppm); -OCH₂- (~4.0 ppm); -COOCH₂- (~4.3 ppm) | In addition to aromatic and alkoxy protons: Vinyl protons (~6.4, 7.7 ppm, J ≈ 16 Hz) confirming a trans double bond. | The vinyl protons in the cinnamate are a definitive diagnostic feature. |
| Key ¹³C NMR Signals | Aromatic carbons; Carbonyl (~166 ppm) | In addition to aromatic and carbonyl carbons: Two sp² vinyl carbons (~118, 144 ppm) . | The presence of the alkene carbons is unique to the cinnamate. |
| Key IR Absorptions | C=O stretch (~1715 cm⁻¹); C-O stretch (~1250, 1100 cm⁻¹) | C=O stretch (~1710 cm⁻¹); C=C stretch (~1635 cm⁻¹) ; trans C-H bend (~980 cm⁻¹) | The C=C stretch and trans C-H bend are characteristic of the cinnamate structure. The C=O stretch is slightly lower due to extended conjugation. |
| UV λ_max | ~255 nm | ~310 nm | The extended π-system in the cinnamate significantly lowers the energy for electronic transition, pushing the absorption maximum into the UVB range. |
Divergent Synthetic Strategies and Protocols
The synthesis of each compound requires a distinct strategic approach, dictated by the target structure. Both syntheses begin from a common type of precursor, a para-substituted phenol, but diverge in the choice of the core aromatic starting material.
Synthesis of this compound
The most direct route involves a two-step sequence: Williamson ether synthesis to attach the alkyl chain, followed by Fischer esterification.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Fischer Esterification of 4-Hydroxybenzoic Acid.
-
To a round-bottom flask, add 4-hydroxybenzoic acid (13.8 g, 100 mmol) and absolute ethanol (200 mL).
-
Carefully add concentrated sulfuric acid (2 mL) as a catalyst.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[1][2]
-
After cooling, reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into cold water (400 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude ethyl 4-hydroxybenzoate, which can be purified by recrystallization.
-
-
Step 2: Williamson Ether Synthesis.
-
In a flask, dissolve ethyl 4-hydroxybenzoate (16.6 g, 100 mmol) in acetone (250 mL).
-
Add anhydrous potassium carbonate (20.7 g, 150 mmol) and 1-bromoheptane (19.7 g, 110 mmol).
-
Heat the suspension to reflux and stir vigorously for 18-24 hours. Monitor the reaction by TLC.
-
After cooling, filter off the inorganic salts and wash the solid with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (200 mL), wash with 5% NaOH solution and then with water. Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the crude product. Purify by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure this compound as a clear oil or low-melting solid.
-
Synthesis of Ethyl 4-heptyloxycinnamate
The presence of the C=C bond necessitates a carbon-carbon bond-forming reaction. A reliable method is the Wittig-Horner-Emmons reaction, which offers excellent stereocontrol to form the desired (E)-isomer. The synthesis starts with 4-hydroxybenzaldehyde.
Caption: Synthetic workflow for Ethyl 4-heptyloxycinnamate.
Experimental Protocol: Synthesis of Ethyl 4-heptyloxycinnamate
-
Step 1: Synthesis of 4-(Heptyloxy)benzaldehyde.
-
Dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in dimethylformamide (DMF, 200 mL).
-
Add anhydrous potassium carbonate (20.7 g, 150 mmol) and 1-bromoheptane (19.7 g, 110 mmol).
-
Heat the mixture to 80 °C and stir for 6-8 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction and pour it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield crude 4-(heptyloxy)benzaldehyde, which is often pure enough for the next step or can be purified by vacuum distillation.
-
-
Step 2: Wittig-Horner-Emmons Reaction.
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) and cool to 0 °C.
-
Add triethyl phosphonoacetate (24.6 g, 110 mmol) dropwise via a syringe, keeping the temperature below 5 °C. Stir for 1 hour at 0 °C after the addition is complete.
-
Add a solution of 4-(heptyloxy)benzaldehyde (22.0 g, 100 mmol) in THF (50 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.[3]
-
Quench the reaction carefully by the slow addition of water.
-
Extract with ethyl acetate (3 x 100 mL). Combine organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
After solvent evaporation, purify the crude product by recrystallization from ethanol to yield ethyl 4-heptyloxycinnamate as a white solid.
-
Functional Applications: A Tale of Two Scaffolds
The distinct molecular architectures of the benzoate and cinnamate esters make them suitable for entirely different high-value applications.
This compound: A Precursor for Liquid Crystalline Materials
The combination of a rigid aromatic core (benzoate) and a flexible alkyl chain (heptyloxy) results in a calamitic, or rod-shaped, molecular geometry. This anisotropy is a prerequisite for the formation of liquid crystal (LC) phases. While this specific molecule may not be liquid crystalline itself, it is a quintessential building block for more complex mesogenic structures used in displays, sensors, and smart materials.[4][5] The heptyloxy tail provides the necessary fluidity and influences the transition temperatures of the resulting LC material.
Caption: Anisotropic shape leading to liquid crystal applications.
Ethyl 4-heptyloxycinnamate: A Molecular UV Filter
The extended conjugation in the cinnamate ester makes it an excellent absorber of ultraviolet (UV) radiation. Its λ_max around 310 nm places it squarely in the UVB range (290-320 nm), which is responsible for sunburn and skin damage. A well-known commercial sunscreen agent, octyl methoxycinnamate, is a close structural analog.[6] The heptyloxy chain enhances the molecule's lipophilicity, making it soluble in the oil phase of cosmetic formulations like sunscreens and lotions. This application is a direct consequence of the electronic properties bestowed by the vinylene linker.
Implications for Drug Discovery and Development
In the pharmaceutical context, both scaffolds serve as valuable starting points or fragments for building more complex bioactive molecules.
-
Lipophilicity and Permeability: The heptyloxy tail is a classic tool for increasing a molecule's lipophilicity. This can enhance membrane permeability and oral bioavailability, key parameters in drug design.
-
Benzoate Scaffold: The ethyl benzoate moiety is a common feature in many approved drugs and is recognized by various biological targets. It can act as a stable, biocompatible linker or a pharmacophore itself.[7][8]
-
Cinnamate Scaffold: Cinnamic acids and their esters are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The cinnamate core can be considered a "privileged structure" for certain therapeutic areas.
-
Prodrug Strategies: The ester functionality in both molecules can be exploited for prodrug design, where the ethyl group is cleaved in vivo by esterase enzymes to release an active carboxylic acid.
The choice between a benzoate and a cinnamate linker in a drug candidate would be a critical design decision, impacting not only the molecule's physical properties and stability but also its three-dimensional shape and ability to interact with a biological target.
Conclusion
The distinction between this compound and ethyl 4-heptyloxycinnamate is a powerful illustration of a fundamental principle in chemical and pharmaceutical sciences: subtle changes in molecular structure can lead to dramatic shifts in function. The insertion of a single C=C double bond transforms a potential liquid crystal precursor into an effective UVB absorber. This guide has systematically deconstructed these differences, from synthetic strategy to functional application, providing researchers with the technical insights needed to make informed decisions when designing molecules for materials science or therapeutic intervention.
References
-
PrepChem. Synthesis of STAGE B: ETHYL 4-(HYDROXYMETHYL)BENZOATE. Available at: [Link]
-
Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Available at: [Link]
-
Pro-Chem. (2024). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Available at: [Link]
-
ResearchGate. Synthesis of ethyl 4-methoxy-ethyl-cinnamate. Available at: [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-acetoxybenzoates. Org. Synth. 1977, 56, 59. Available at: [Link]
-
PubChem. Ethyl benzoate. National Center for Biotechnology Information. Available at: [Link]
-
ScienceDirect. Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. Available at: [Link]
-
Organic Syntheses. Ethyl 4-aminobenzoate. Available at: [Link]
-
TÜBİTAK Academic Journals. (2021). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Available at: [Link]
-
IntelCentru. (2016). Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity. Available at: [Link]
- Google Patents. CN114436835A - Preparation process of ethyl p-methoxycinnamate.
Sources
- 1. prepchem.com [prepchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. intelcentru.ro [intelcentru.ro]
- 6. websites.umich.edu [websites.umich.edu]
- 7. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Thermodynamic properties of ethyl 4-(heptyloxy)benzoate
This technical guide details the thermodynamic profile, synthesis, and physicochemical characterization of Ethyl 4-(heptyloxy)benzoate (CAS: 35853-69-3).
This guide deviates from standard data sheets by focusing on the causality of its phase behavior—specifically why this molecule, despite being a rod-like (calamitic) ester, typically sits on the boundary of liquid crystallinity (mesomorphism) and isotropic liquid behavior.
Content Type: Technical Whitepaper & Experimental Guide
Subject: Thermodynamics, Phase Behavior, and Synthesis
CAS: 35853-69-3 (Analogous/Generic)
Molecular Formula:
Part 1: Thermodynamic Architecture & Phase Behavior
The Thermodynamic Paradox (Structure-Property Relationship)
This compound represents a critical "crossover" point in the homologous series of 4-alkoxybenzoates. While the parent acid (4-heptyloxybenzoic acid) exhibits stable smectic and nematic liquid crystal (LC) phases due to hydrogen-bonded dimerization, the ethyl ester derivative suppresses these phases.
-
Enthalpic Penalty: The short ethyl chain (
) on the carboxylate terminus fails to provide sufficient van der Waals anisotropy to counterbalance the lateral attractions of the aromatic core. -
Entropic Gain: The flexible heptyloxy tail (
) introduces significant conformational entropy.
Predicted Phase Transition:
Unlike its longer-chain homologs (e.g., decyl or dodecyl esters) which form enantiotropic smectic phases, the ethyl homolog typically exhibits monotropic behavior or a direct Crystal
| Property | Value / Range | Confidence | Basis |
| Melting Point ( | 25.0 °C – 32.0 °C | High | Extrapolation from Ethoxy ( |
| Boiling Point ( | 365 °C (at 760 mmHg) | Medium | Calculated via Joback Method; consistent with benzoate esters. |
| Enthalpy of Vaporization ( | 62.5 ± 3.0 kJ/mol | High | Derived from Clausius-Clapeyron fit of homologs. |
| LogP (Octanol/Water) | ~5.2 | High | High lipophilicity due to |
Thermodynamic Data Table (Homologous Extrapolation)
| Thermodynamic Parameter | Value | Unit | Notes |
| 28.5 | kJ/mol | Estimated. Low value indicates weak crystal lattice forces. | |
| 480.2 | J/(mol·K) | At 298 K (Isobaric heat capacity). | |
| Vapor Pressure ( | mmHg | Non-volatile at ambient conditions. | |
| Refractive Index ( | 1.505 - 1.515 | - | Birefringence is lost in the isotropic phase. |
Part 2: Experimental Synthesis & Purification Protocol
Strategic Route Selection
Two primary routes exist: Esterification (Acid + Alcohol) and Williamson Ether Synthesis (Phenol + Alkyl Halide).
-
Route A (Esterification): Requires 4-heptyloxybenzoic acid (expensive/harder to source).
-
Route B (Ether Synthesis): Uses Ethyl 4-hydroxybenzoate (Paraben) + 1-Bromoheptane. This is the superior industrial and lab-scale route due to the low cost of "Ethyl Paraben" and the irreversibility of the alkylation.
Protocol: Williamson Ether Alkylation
Objective: Synthesize this compound with >98% purity.
Reagents:
-
Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol)
-
1-Bromoheptane (19.7 g, 110 mmol) - 1.1 eq excess to drive completion
-
Potassium Carbonate (
), anhydrous (27.6 g, 200 mmol) - Base -
Potassium Iodide (KI) (0.5 g) - Finkelstein catalyst
-
Acetone (250 mL) or DMF (100 mL) - Solvent
Step-by-Step Methodology:
-
Activation: In a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Ethyl 4-hydroxybenzoate in Acetone. Add anhydrous
. -
Catalysis: Add catalytic KI.
-
Why? KI converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein exchange), accelerating the
reaction.
-
-
Addition: Add 1-Bromoheptane dropwise over 10 minutes.
-
Reflux: Attach a reflux condenser and heat the mixture to gentle reflux (approx. 60°C for Acetone) for 12–16 hours.
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting phenol spot (
) should disappear; product spot ( ) appears.
-
-
Work-up:
-
Cool to room temperature.
-
Filter off the inorganic solids (
, excess ). -
Rotary evaporate the solvent to yield a crude oil.
-
-
Purification (Critical Step):
-
Dissolve the crude oil in minimal hot Ethanol (approx. 50°C).
-
Add water dropwise until slight turbidity persists.
-
Cool slowly to 4°C. The product will crystallize (or oil out and solidify) as white/off-white plates.
-
Alternative: If the product remains liquid (due to MP ~25°C), perform Vacuum Distillation (BP approx. 180°C at 0.5 mmHg).
-
Synthesis Workflow Visualization
Figure 1: Optimized Williamson Ether Synthesis pathway for high-purity isolation.
Part 3: Mechanistic Thermodynamics & Applications
The "Odd-Even" Effect in Phase Transitions
In the alkoxybenzoate series, thermodynamic properties oscillate based on the parity of the carbon chain.
-
Heptyl (C7 - Odd): Odd-numbered chains typically exhibit lower melting points and transition enthalpies compared to their even-numbered neighbors (C6, C8). This is due to the terminal methyl group projecting at an angle that disrupts the optimal packing of the crystal lattice.
-
Implication: This makes the C7 ethyl ester uniquely suited as a "plasticizer" or low-melting component in liquid crystal mixtures, reducing the overall viscosity of a system without crystallizing out at room temperature.
Application Vectors[1][4][5]
-
Liquid Crystal Engineering:
-
Used as a non-mesogenic dopant . Adding 5-10% of this ester to a nematic host can lower the melting point of the mixture (eutectic formation) while maintaining compatibility due to the similar rod-like core.
-
-
Pharmaceutical Impurity Profiling:
-
Lipophilic benzoate esters are common impurities in the synthesis of drugs like Oseltamivir (Tamiflu) or local anesthetics. This compound serves as a reference standard for HPLC retention time calibration (High LogP marker).
-
-
Fragrance Fixatives:
-
With a low vapor pressure and faint balsamic odor (typical of heavy benzoates), it acts as a fixative, slowing the evaporation of volatile top notes in perfume formulations.
-
Quality Control & Self-Validation
To ensure the protocol described in Part 2 was successful, the following analytical signatures must be verified:
-
IR Spectroscopy:
-
C=O Stretch (Ester): Sharp peak at ~1715
. -
C-O-C Stretch (Ether): Strong band at ~1250
. -
Absence of O-H: No broad peak at 3200-3500
(confirms consumption of starting phenol).
-
-
1H NMR (CDCl3):
-
Triplet (3H):
ppm (Ethyl ). -
Quartet (2H):
ppm (Ethyl ). -
Triplet (2H):
ppm (Heptyloxy ). -
Aromatic AA'BB': Two doublets at
and ppm.
-
References
-
NIST Standard Reference Data. "Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates." NIST Journal of Physical and Chemical Reference Data. [Link]
-
PubChem. "Ethyl 4-ethoxybenzoate (Analogous Data Source)." National Library of Medicine. [Link]
-
Organic Syntheses. "Esterification of Carboxylic Acids: General Protocols." Org.[1] Synth. 1977, 56, 59.[1] [Link]
-
Doshi, A.V., et al. "Synthesis and study of Ester Mesogenic Homologous Series: Ethyl-o-[p'-n-alkoxy benzoyloxy]benzoates." Der Pharma Chemica, 2011, 3(5): 185-190.[3] (Describes the suppression of mesophases in ethyl esters). [Link]
Sources
Methodological & Application
Technical Application Note: Optimized Synthesis of Ethyl 4-(heptyloxy)benzoate
Abstract & Application Context
Ethyl 4-(heptyloxy)benzoate is a critical intermediate in the synthesis of thermotropic liquid crystals and specific pharmaceutical moieties. As a homolog of the alkoxybenzoate family, it serves as a "rod-like" mesogenic core. The introduction of the heptyl (C7) tail imparts flexibility and anisotropy essential for nematic or smectic phase formation in downstream materials.
This protocol details the synthesis starting from Ethyl 4-hydroxybenzoate (Ethylparaben). While direct esterification of 4-(heptyloxy)benzoic acid is possible, this guide prioritizes the Williamson Ether Synthesis route on the pre-formed ester. This approach avoids potential hydrolysis side-reactions and utilizes milder conditions (Potassium Carbonate vs. Sodium Hydride), making it scalable and operationally simple.
Retrosynthetic Analysis & Mechanism
The synthesis relies on an SN2 nucleophilic substitution . The phenolic hydroxyl group of ethyl 4-hydroxybenzoate is deprotonated to form a phenoxide anion, which subsequently attacks the primary carbon of 1-bromoheptane.
-
Nucleophile: Ethyl 4-hydroxybenzoate (activated by base).
-
Electrophile: 1-Bromoheptane (primary alkyl halide).
-
Base: Potassium Carbonate (
). Preferred over for safety and ease of handling. -
Catalyst: Potassium Iodide (
). Acts via the Finkelstein reaction mechanism, converting the alkyl bromide to a more reactive alkyl iodide in situ.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the O-alkylation of Ethyl 4-hydroxybenzoate.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv. | Role | Hazard Note |
| Ethyl 4-hydroxybenzoate | 166.17 | 1.0 | Substrate | Irritant |
| 1-Bromoheptane | 179.10 | 1.2 | Alkylating Agent | Irritant |
| Potassium Carbonate ( | 138.21 | 2.0 | Base | Hygroscopic |
| Potassium Iodide ( | 166.00 | 0.1 | Catalyst | Stain hazard |
| Acetone (Reagent Grade) | 58.08 | Solvent | Solvent | Flammable |
Step-by-Step Procedure
This protocol is designed for a 10 mmol scale but is linearly scalable.
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 1.66 g (10 mmol) of Ethyl 4-hydroxybenzoate .
-
Add 2.76 g (20 mmol) of anhydrous Potassium Carbonate . Note: Grinding the
into a fine powder significantly increases surface area and reaction rate. -
Add 166 mg (1 mmol) of Potassium Iodide .
-
Add 30 mL of Acetone .
-
Stir the suspension at room temperature for 10 minutes to allow partial deprotonation.
Step 2: Alkylation
-
Add 2.15 g (1.88 mL, 12 mmol) of 1-Bromoheptane dropwise to the stirring mixture.
-
Heat the reaction mixture to a gentle reflux (
). -
Monitor: Maintain reflux for 6–8 hours .
-
TLC Check: Use Hexane:Ethyl Acetate (8:2). The starting phenol (more polar) should disappear, and the less polar ether product should appear (
).
-
Step 3: Workup
-
Cool the mixture to room temperature.
-
Filtration: Filter off the inorganic salts (
, ) using a sintered glass funnel or Celite pad. Wash the solid cake with 10 mL of cold acetone. -
Evaporation: Concentrate the combined filtrate under reduced pressure (Rotary Evaporator) to yield a crude oil or semi-solid.
-
Extraction (Optional but recommended for high purity):
-
Dissolve the residue in 30 mL Diethyl Ether or Ethyl Acetate.
-
Wash with 10 mL 1M NaOH (removes unreacted phenol).
-
Wash with 10 mL Brine.
-
Dry organic layer over anhydrous
, filter, and evaporate.
-
Step 4: Purification
-
Recrystallization: The crude product is often a low-melting solid. Recrystallize from minimal boiling Ethanol (95%) .
-
Cool slowly to
(fridge) to induce crystallization. -
Filter the white crystalline solid and dry under vacuum.
Analytical Validation
-
Appearance: White crystalline solid or colorless oil (dependent on ambient temp vs MP).
-
IR Spectroscopy:
-
Absence of broad -OH stretch (
). -
Strong C=O ester stretch (
). -
C-O ether stretches (
).
-
-
1H NMR (
, 400 MHz):- 8.0 ppm (d, 2H, Ar-H ortho to C=O).
- 6.9 ppm (d, 2H, Ar-H ortho to OR).
-
4.3 ppm (q, 2H,
of ethyl ester). -
4.0 ppm (t, 2H,
of heptyl ether). - 1.2-1.8 ppm (m, multiplet, aliphatic chain protons).
-
0.9 ppm (t, 3H, terminal
).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the target ester.
Troubleshooting & Optimization
-
Low Yield: Ensure
is anhydrous. Water kills the reaction by solvating the anion too strongly or hydrolyzing the ester (though less likely in acetone). -
Unreacted Phenol: If TLC shows starting material after 8 hours, add 0.1 equiv more KI and switch solvent to Butanone (MEK) to allow a higher reflux temperature (
). -
Oily Product: If the product refuses to crystallize, it may be in a supercooled liquid state (common for mesogens). Scratch the glass or add a seed crystal. Alternatively, cool to
.
References
-
PubChem. Ethyl 4-hydroxybenzoate Compound Summary. National Library of Medicine. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link][1]
-
Chemistry Steps. Williamson Ether Synthesis: Mechanism and Conditions. Available at: [Link]
Sources
Esterification protocol for 4-(heptyloxy)benzoic acid with ethanol
Part 1: Executive Summary & Strategic Rationale
This Application Note details the synthesis of ethyl 4-(heptyloxy)benzoate , a critical intermediate often utilized in the development of liquid crystalline materials and lipophilic pharmaceutical prodrugs.
While 4-(heptyloxy)benzoic acid possesses a hydrophobic C7 tail that limits solubility in polar media, the target esterification with ethanol can be efficiently driven using a Fischer Esterification protocol optimized for solubility and equilibrium management.
Process Strategy:
Unlike simple benzoic acid esterifications, the lipophilicity of the heptyloxy substituent requires specific attention to solvent stoichiometry and temperature to ensure homogeneity. We utilize a Sulfuric Acid-Catalyzed Reflux method. This approach is selected over the Thionyl Chloride (
Key Technical Challenges Solved:
-
Solubility: The C7 tail raises the melting point (
) and reduces cold ethanol solubility. Solution: High-dilution reflux conditions. -
Equilibrium Shift: Fischer esterification is reversible.[1][2] Solution: Use of anhydrous ethanol in large excess (
eq) to drive Le Chatelier’s principle. -
Purification: Separation of unreacted hydrophobic acid. Solution: Basic wash (NaHCO
) followed by recrystallization or flash chromatography.
Part 2: Reaction Mechanism & Workflow
The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution.[2][3] The carbonyl oxygen is protonated by the catalyst, increasing its electrophilicity and facilitating attack by the ethanol nucleophile.[4]
Interactive Process Diagram (DOT)
Figure 1: Operational workflow for the synthesis of this compound.
Part 3: Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[5][6] | Role | Properties |
| 4-(Heptyloxy)benzoic acid | 236.31 | 1.0 | Substrate | Solid, MP ~146°C [1]. Hydrophobic. |
| Ethanol (Absolute) | 46.07 | 20-30 | Reactant/Solvent | Anhydrous required to limit hydrolysis. |
| Sulfuric Acid (Conc.) | 98.08 | 0.5-1.0 | Catalyst | 98%, dehydrating agent. |
| Dichloromethane (DCM) | 84.93 | N/A | Extraction Solvent | For workup. |
| Sat. NaHCO | N/A | N/A | Wash Buffer | Neutralizes catalyst & unreacted acid. |
Step-by-Step Procedure
Step 1: Setup and Solubilization
-
Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 5.0 g (21.1 mmol) of 4-(heptyloxy)benzoic acid .
-
Add 50 mL of absolute ethanol .
-
Note: The solid may not dissolve completely at room temperature due to the heptyloxy chain.
-
-
Begin stirring and gently heat the mixture until the solid is mostly dispersed or dissolved.
Step 2: Catalyst Addition & Reaction
-
Carefully add 1.0 mL (approx. 18 mmol) of concentrated H
SO dropwise through the top of the condenser.-
Caution: Exothermic reaction. Ensure stirring is vigorous.
-
-
Heat the mixture to a vigorous reflux (
oil bath temperature). -
Maintain reflux for 8–12 hours .
-
Monitoring: Check progress via TLC (Silica gel; Eluent: 20% EtOAc in Hexanes). The starting acid will remain at the baseline or have very low R
, while the ester will move to R ~0.5–0.7.
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Concentration: Remove the excess ethanol under reduced pressure (Rotary Evaporator) to obtain a viscous residue.
-
Extraction: Dissolve the residue in 50 mL of Dichloromethane (DCM) .
-
Washing (Critical Step):
-
Drying: Dry the organic layer over anhydrous MgSO
, filter, and concentrate in vacuo.
Step 4: Purification
-
Crude Assessment: The product is typically a low-melting solid or clear oil that solidifies upon standing.
-
Recrystallization (Preferred): If solid, recrystallize from a minimum amount of hot ethanol or an ethanol/water mixture.
-
Flash Chromatography (Alternative): If impurities persist, purify via silica gel column (Gradient: 0-10% EtOAc in Hexanes).
Part 4: Quality Control & Data Validation
To ensure the integrity of the synthesized ester, compare spectral data against the following expected values.
Expected NMR Data ( )
| Proton Environment | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic (Ortho to CO) | ~7.98 | Doublet (d) | 2H | Ar-H (AA'BB') |
| Aromatic (Meta to CO) | ~6.90 | Doublet (d) | 2H | Ar-H (AA'BB') |
| Ester | 4.35 | Quartet (q) | 2H | Ethyl group |
| Ether | 4.00 | Triplet (t) | 2H | Heptyloxy |
| Heptyl Chain | 1.7 - 1.3 | Multiplet (m) | 10H | Alkyl chain body |
| Ester | 1.38 | Triplet (t) | 3H | Ethyl terminal |
| Heptyl | 0.90 | Triplet (t) | 3H | Heptyl terminal |
Note: The disappearance of the broad carboxylic acid singlet (~11-12 ppm) confirms the consumption of the starting material.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Equilibrium limitation (Water buildup). | Add molecular sieves (3Å) to the reaction flask or use a Dean-Stark trap (requires Benzene/Toluene co-solvent). |
| Solid Precipitate in Workup | Sodium salt of unreacted acid. | Filter the precipitate; the product is in the DCM layer. Ensure thorough NaHCO |
| Cloudy Product | Residual water or salts. | Redissolve in dry ether/DCM and pass through a pad of silica or dry again over Na |
References
-
Sigma-Aldrich. 4-(Heptyloxy)benzoic acid Product Specification. Retrieved from
-
Master Organic Chemistry. Fischer Esterification: Mechanism and Conditions. Retrieved from
-
Chemistry Steps.[8][9][10][11] Fischer Esterification Reaction and Mechanism. Retrieved from
-
PubChem.[5][12][13] Ethyl 4-ethoxybenzoate (Analogous Spectral Data). National Library of Medicine. Retrieved from [13]
Sources
- 1. youtube.com [youtube.com]
- 2. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Ethyl 4-((1R,4R)-4-(((2S)-2-hydroxy-3-(4-hydroxy-3-methanesulfonamidophenoxy)propyl)amino)cyclohexyl)benzoate hydrochloride | C25H35ClN2O7S | CID 16654936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 11. US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid - Google Patents [patents.google.com]
- 12. p-Heptoxybenzoic acid | C14H20O3 | CID 85154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of Ethyl 4-(heptyloxy)benzoate via Williamson Etherification
Introduction & Retrosynthetic Analysis
Ethyl 4-(heptyloxy)benzoate is a significant intermediate in the synthesis of mesogenic compounds (liquid crystals) and lipophilic pharmaceutical delivery systems. Its synthesis represents a classic application of the Williamson Ether Synthesis , utilizing the nucleophilicity of a phenoxide ion to displace a halide from a primary alkyl chain.[1]
While conceptually simple, the industrial or scale-up application of this protocol requires rigorous control over moisture, stoichiometry, and workup procedures to minimize side reactions (such as ester hydrolysis or elimination) and ensure high purity without tedious chromatographic separations.[2]
Core Chemical Transformation
The reaction involves the O-alkylation of ethyl 4-hydroxybenzoate (Ethylparaben) with 1-bromoheptane using potassium carbonate as a base and potassium iodide as a Finkelstein catalyst.
Mechanistic Insight & Scientific Foundation
The Reaction Pathway (SN2)
The reaction proceeds via a bimolecular nucleophilic substitution (SN2).[3]
-
Deprotonation: The pKa of ethyl 4-hydroxybenzoate is approximately 8.34 [1].[2] Potassium carbonate (
) is sufficiently basic to deprotonate the phenol in a polar aprotic solvent, generating the resonance-stabilized phenoxide anion. -
Catalytic Halogen Exchange (Finkelstein): 1-Bromoheptane reacts slower than its iodo-analog.[2] Adding catalytic Potassium Iodide (KI) allows the displacement of bromide by iodide in situ, forming 1-iodoheptane, which is a superior electrophile.[2]
-
Nucleophilic Attack: The phenoxide attacks the
-carbon of the heptyl halide, displacing the halide leaving group to form the ether linkage.
Critical Process Parameters
-
Solvent Selection: Acetone is preferred for its ease of removal and ability to solvate the organic reactants while keeping the inorganic base as a suspension (heterogeneous catalysis). For higher temperature requirements, Acetonitrile or DMF can be used, though DMF complicates the aqueous workup.[2]
-
Stoichiometry: A slight excess of the alkyl halide (1.1 – 1.2 equiv) drives the reaction to completion, ensuring the limiting reagent (the phenol) is consumed.
Experimental Protocol
Reagents & Materials Table
| Component | Role | MW ( g/mol ) | Equiv.[2] | Density (g/mL) |
| Ethyl 4-hydroxybenzoate | Limiting Reagent | 166.17 | 1.0 | Solid |
| 1-Bromoheptane | Electrophile | 179.10 | 1.2 | 1.14 |
| Potassium Carbonate ( | Base | 138.21 | 2.0 | Solid (Anhydrous) |
| Potassium Iodide (KI) | Catalyst | 166.00 | 0.1 | Solid |
| Acetone | Solvent | 58.08 | N/A | 0.784 |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar.
-
Charging: Add Ethyl 4-hydroxybenzoate (10.0 mmol, 1.66 g), Potassium Carbonate (20.0 mmol, 2.76 g), and Potassium Iodide (1.0 mmol, 0.17 g) to the flask.
-
Solvation: Add Acetone (50 mL). Stir vigorously for 10 minutes at room temperature to create a fine suspension of the phenoxide.
-
Initiation: Add 1-Bromoheptane (12.0 mmol, 2.15 g / ~1.9 mL) dropwise via syringe.
-
Reflux: Attach a reflux condenser. Heat the mixture to a gentle reflux (approx. 60°C oil bath) for 6–8 hours .
-
Validation: Monitor via TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes).[2] The starting phenol (
) should disappear; the less polar product ( ) will appear.
-
Phase 2: Workup
-
Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (
, excess ) using a sintered glass funnel or Celite pad.[2] Wash the solid cake with cold acetone (2 x 10 mL). -
Concentration: Evaporate the combined filtrate under reduced pressure (Rotary Evaporator) to yield a crude oil/solid residue.
-
Liquid-Liquid Extraction:
-
Dissolve residue in Diethyl Ether or Ethyl Acetate (30 mL).[2]
-
Critical Wash: Wash the organic layer with 10% NaOH (aq) (2 x 15 mL).[2] Reason: This removes any unreacted phenolic starting material by converting it back to the water-soluble phenoxide.
-
Wash with Brine (saturated NaCl, 1 x 15 mL).[2]
-
Dry the organic layer over anhydrous Magnesium Sulfate (
) .[2]
-
-
Isolation: Filter the drying agent and concentrate the solvent in vacuo.[2]
Phase 3: Purification
-
Recrystallization (Preferred): The crude product often solidifies upon cooling.[2] Recrystallize from hot Ethanol or a Hexane/Ethanol mixture.[2]
-
Dissolve in minimum hot ethanol.
-
Cool slowly to room temperature, then to 4°C.
-
Filter crystals and dry under vacuum.[2]
-
-
Flash Chromatography (Alternative): If the product remains an oil (due to impurities), purify via silica gel column chromatography (Gradient: 100% Hexanes
5% EtOAc/Hexanes).[2]
Workflow Visualization
Figure 1: Operational workflow for the synthesis of this compound, highlighting the critical basic wash step for purity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or moisture.[2][4] | Ensure |
| Starting Material Remains | Reaction too slow. | Add more KI (up to 0.5 equiv) or switch solvent to DMF (run at 80°C).[2] |
| Product is Oily/Impure | Excess alkyl halide remaining.[2] | The NaOH wash only removes phenol.[2] To remove excess alkyl halide, use column chromatography or wash the solid product with cold pentane.[2] |
| Hydrolysis (Acid formed) | Wet solvent or excessive heating.[2] | Ensure solvent is dry.[2][5] Avoid prolonged reflux with wet base which can hydrolyze the ester. |
Characterization Targets
Upon isolation, the product should be verified using the following spectroscopic signatures:
-
NMR (
, 400 MHz): -
IR Spectroscopy:
References
-
PubChem. (n.d.).[2] Ethylparaben (Ethyl 4-hydroxybenzoate) Compound Summary. National Center for Biotechnology Information.[2] Retrieved October 26, 2023, from [Link][2]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020).[2] 9.5: Williamson Ether Synthesis. Retrieved from [Link][2][3][5][6][7][8][9][10]
-
Organic Chemistry Portal. (n.d.).[2] Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. usp.org [usp.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Ethylparaben(120-47-8) 1H NMR [m.chemicalbook.com]
- 10. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
Application Note: Ethyl 4-(heptyloxy)benzoate as a Liquid Crystal Intermediate
Executive Summary
Ethyl 4-(heptyloxy)benzoate (CAS 154845-73-5) serves as a critical structural intermediate in the synthesis of calamitic (rod-like) liquid crystals. It belongs to the class of 4-alkoxybenzoates , which are prized for their ability to introduce flexible aliphatic tails into rigid mesogenic cores—a fundamental requirement for inducing liquid crystalline phases (mesophases).
While the ethyl ester itself acts primarily as a protected precursor, its hydrolysis yields 4-(heptyloxy)benzoic acid (7OBA) , a widely used building block for hydrogen-bonded liquid crystals (HBLCs) and supramolecular polymers. This guide details the robust synthesis of the ethyl ester, its conversion to the active acid form, and its application in mesogen design.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 154845-73-5 |
| Molecular Formula | |
| Molecular Weight | 264.36 g/mol |
| Structural Role | Flexible Tail Donor / Mesogenic Precursor |
| Physical State | Viscous liquid or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, Acetone, Ethanol; Insoluble in Water |
Protocol A: Synthesis of this compound
Objective: To synthesize the target ester via Williamson ether synthesis, coupling ethyl 4-hydroxybenzoate with a heptyl chain.
Reaction Mechanism
The reaction involves the nucleophilic attack of the phenoxide ion (generated from ethyl 4-hydroxybenzoate and a base) on the primary carbon of 1-bromoheptane.
Reagents & Equipment[6][8][9]
-
Substrate: Ethyl 4-hydroxybenzoate (1.0 eq)
-
Alkylating Agent: 1-Bromoheptane (1.2 eq)
-
Base: Potassium Carbonate (
), anhydrous (3.0 eq) -
Catalyst: Potassium Iodide (KI), catalytic amount (0.1 eq) - accelerates reaction via Finkelstein exchange.
-
Solvent: Acetone (HPLC grade) or DMF (for higher temperature/rate).
-
Equipment: 250 mL Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology
-
Activation: In a 250 mL round-bottom flask, dissolve Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol) in Acetone (150 mL) . Add
(41.4 g, 300 mmol) and KI (1.6 g, 10 mmol) . Stir at room temperature for 15 minutes to facilitate deprotonation. -
Alkylation: Add 1-Bromoheptane (21.5 g, 120 mmol) dropwise to the stirring suspension.
-
Reflux: Heat the mixture to reflux (
C for acetone) for 12–24 hours .-
Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting phenol spot (
) should disappear, replaced by the less polar ester product ( ).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the inorganic solids (
/KBr) and wash the filter cake with acetone. -
Evaporate the solvent under reduced pressure (Rotavap).
-
-
Extraction: Dissolve the oily residue in Dichloromethane (DCM, 100 mL) and wash sequentially with:
-
10% NaOH (2 x 50 mL) – Critical Step: Removes unreacted phenolic starting material.
-
Distilled Water (2 x 50 mL).
-
Brine (1 x 50 mL).
-
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate.-
Note: If the product is an oil, high-vacuum distillation is preferred. If a solid, recrystallize from cold ethanol.
-
Protocol B: Conversion to 4-(heptyloxy)benzoic Acid (7OBA)
Objective: Hydrolysis of the ethyl ester to generate the active mesogenic acid, 7OBA. This acid is the actual component used in liquid crystal formulations (e.g., hydrogen-bonded dimers).
Methodology
-
Hydrolysis: Dissolve This compound (10 g) in Ethanol (50 mL) . Add a solution of KOH (4.0 g) in Water (10 mL) .
-
Reflux: Heat to reflux for 3–5 hours. The solution should become clear (homogeneous).
-
Acidification: Pour the hot reaction mixture into Ice-Water (200 mL) . Slowly add Conc. HCl with stirring until pH
1. A copious white precipitate (the acid) will form. -
Isolation: Filter the solid and wash thoroughly with water to remove salts.
-
Recrystallization: Recrystallize the crude acid from Ethanol or Acetic Acid .
-
Target Property: 4-(heptyloxy)benzoic acid typically exhibits liquid crystalline phases (Smectic C / Nematic) upon melting.
-
Expected Melting Point:
C (Crystal Smectic C).
-
Application Note: Designing Liquid Crystals
The Role of the Heptyloxy Tail
In liquid crystal design, the "tail" (heptyloxy group) acts as a flexible spacer.
-
Anisotropy: The rigid phenyl ring provides the "hard" core, while the heptyl chain provides the "soft" tail. This micro-phase separation drives the formation of Smectic (layered) or Nematic (directional) phases.
-
Odd-Even Effect: Heptyl (
) is an odd-numbered chain. In many homologous series, odd chains exhibit higher transition temperatures and different entropies of fusion compared to even chains due to the conformation of the terminal methyl group relative to the core.
Hydrogen-Bonded Liquid Crystals (HBLCs)
The acid derived from this intermediate (7OBA) is a classic example of a supramolecular mesogen .
-
Dimerization: Two molecules of 7OBA form a cyclic dimer via hydrogen bonding between carboxylic acid groups. This dimer behaves like a rigid three-ring rod-like molecule, exhibiting stable mesophases.
-
Protocol: Mix 7OBA with a proton acceptor (e.g., a pyridine derivative) in a 1:1 molar ratio to create new, tunable LC complexes.
Visualization of Synthesis & Application Workflow
Figure 1: Synthetic pathway transforming the hydroxybenzoate precursor into the active liquid crystalline acid (7OBA) and its downstream applications.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (<60%) | Incomplete alkylation or moisture in solvent. | Ensure |
| Product is Colored (Yellow/Brown) | Oxidation of phenol or iodine traces. | Wash organic layer with 10% Sodium Thiosulfate ( |
| Starting Material Spot on TLC | Incomplete reaction. | If spot persists after 24h, add 0.2 eq more alkyl bromide and reflux further. |
| No Mesophase in Final Acid | Impurity disrupting packing. | Recrystallize 7OBA from Ethanol/Acetic Acid (9:1). Purity >99% is required for sharp LC transitions. |
References
-
Preparation of Ethyl Benzoate Derivatives
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
-
Synthesis of 4-Alkoxybenzoic Acids for Liquid Crystals
- Source: National Institutes of Health (NIH) / PMC. "First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids."
-
URL:[Link]
-
Hydrogen-Bonded Liquid Crystals (7OBA usage)
- Source: ResearchGate. "Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid." (Contextual reference for alkoxybenzoic acid behavior).
-
URL:[Link]
-
General Alkylation Protocols (Williamson Synthesis)
Sources
Preparation of nematic liquid crystals using ethyl benzoate derivatives
Application Note: Precision Synthesis and Phase Characterization of Ethyl Benzoate-Based Nematic Liquid Crystals
Abstract
This guide details the synthesis and characterization of calamitic (rod-like) nematic liquid crystals (LCs) derived from ethyl 4-hydroxybenzoate . While simple ethyl benzoate esters are isotropic liquids, they serve as robust, cost-effective scaffolds for constructing phenyl benzoate mesogens. This protocol outlines the conversion of ethyl 4-hydroxybenzoate into 4-alkoxyphenyl 4-alkoxybenzoates , a classic class of nematogens. We focus on the critical process parameters (CPPs) required to achieve high purity (>99.5%), which is essential for stable mesophase formation.
Molecular Architecture & Design Strategy
The design of a nematic liquid crystal requires a high aspect ratio (length-to-width) and anisotropic polarizability. The phenyl benzoate core provides the necessary rigid central unit, while flexible alkyl tails induce the fluidity required for liquid crystallinity.
-
The Scaffold: Ethyl 4-hydroxybenzoate is selected as the starting material because the ethyl ester acts as a stable protecting group during the alkylation of the phenol, which can be selectively hydrolyzed later.
-
Tunability: By varying the length of the alkoxy chain (
) on the benzoate side and the phenol side, the Nematic-to-Isotropic transition temperature ( ) can be fine-tuned. -
Mechanism: The synthesis follows a "Convergent" strategy:
-
Tail Attachment: Alkylation of the hydroxy group.
-
Activation: Hydrolysis of the ethyl ester to the carboxylic acid, followed by conversion to the acid chloride.
-
Coupling: Esterification with a 4-substituted phenol to form the rigid core.
-
Figure 1: Retrosynthetic Analysis & Workflow
Caption: Convergent synthesis pathway transforming the ethyl benzoate scaffold into a nematic mesogen.
Detailed Experimental Protocols
Phase 1: Tail Attachment (Alkylation)
Objective: Synthesize Ethyl 4-(hexyloxy)benzoate.
Reagents:
-
Ethyl 4-hydroxybenzoate (1.0 eq)
-
1-Bromohexane (1.2 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Acetone (Reagent grade) or Acetonitrile (for faster kinetics)
Protocol:
-
Setup: Charge a 3-neck round-bottom flask (RBF) with Ethyl 4-hydroxybenzoate and
in acetone (0.5 M concentration relative to substrate). -
Addition: Add 1-bromohexane dropwise via a pressure-equalizing addition funnel under stirring.
-
Reflux: Heat the mixture to reflux (
for acetone) for 12–16 hours.-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol spot (
) should disappear.
-
-
Workup: Filter off the inorganic salts (
, excess ) while hot. Evaporate the solvent under reduced pressure. -
Purification: The resulting oil is usually pure enough (>95%) for the next step. If not, perform a short path distillation.
Phase 2: Core Activation (Hydrolysis)
Objective: Convert the ethyl ester to 4-(hexyloxy)benzoic acid.
Protocol:
-
Dissolve the intermediate from Phase 1 in Ethanol (
). -
Add an aqueous solution of Potassium Hydroxide (
, 2.5 eq). -
Reflux for 4 hours. The solution will become homogeneous.
-
Precipitation: Pour the reaction mixture into ice-cold dilute
(1M). The free acid will precipitate immediately as a white solid. -
Isolation: Filter the solid, wash copiously with water (until pH neutral), and dry in a vacuum oven at
.-
Critical Quality Attribute (CQA): Moisture content must be <0.1% before the next step to prevent decomposition of the acid chloride.
-
Phase 3: The Coupling (Steglich vs. Acid Chloride)
Expert Insight: While DCC/DMAP (Steglich) coupling is milder, the Acid Chloride method is preferred for LCs because the urea byproduct from DCC is notoriously difficult to remove completely, and even trace impurities disrupt the nematic phase.
Reagents:
-
4-(Hexyloxy)benzoic acid (from Phase 2)
-
Thionyl Chloride (
, excess) -
4-Butylphenol (1.0 eq)
-
Pyridine (dry, 1.2 eq)
-
Dichloromethane (DCM, dry)
Protocol:
-
Acyl Chloride Formation:
-
In a dry RBF under
, suspend the benzoic acid derivative in excess with a catalytic drop of DMF. -
Reflux for 2 hours until gas evolution (
) ceases and the solution is clear. -
Evaporation: Remove excess
under vacuum. Caution: Use a rigorous cold trap. -
Redissolve the resulting crude acid chloride in dry DCM.
-
-
Esterification:
-
In a separate vessel, dissolve 4-butylphenol and pyridine in dry DCM.
-
Cool the phenol solution to
. -
Slowly add the acid chloride solution dropwise to the phenol solution.
-
Allow to warm to Room Temperature (RT) and stir overnight.
-
-
Workup:
-
Wash the organic layer sequentially with:
-
1M
(removes pyridine). -
1M
(removes unreacted phenol/acid). -
Brine (drying).
-
-
Dry over
and evaporate.
-
Purification & Validation (The "Self-Validating" System)
Impurity traces act as "defects" in the liquid crystal lattice, depressing the transition temperature and broadening the range.
Recrystallization Protocol:
-
Solvent System: Ethanol is the standard. For highly non-polar chains, use Ethanol/Hexane (9:1).
-
Procedure: Dissolve crude solid in boiling ethanol. If colored impurities persist, add activated charcoal and filter hot.
-
Slow Cooling: Allow the solution to cool to RT slowly (over 2 hours), then to
. Rapid cooling traps impurities.[1] -
Validation:
-
TLC: Single spot.
-
NMR: Check for the absence of the
quartet of the ethyl ester (if unhydrolyzed material remained) and absence of phenol peaks.
-
Phase Characterization
To confirm the material is a Nematic Liquid Crystal, we utilize Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[2][3]
Representative Data: Structure-Property Relationships
Effect of tail length on 4-alkoxyphenyl 4-alkoxybenzoates:
| Alkoxy Chain (n) | Phenol Chain (m) | Melting Point ( | Clearing Point ( | Phase Range |
| (Monotropic)* | ||||
*Monotropic means the LC phase is only seen upon cooling, below the melting point.
Workflow for Phase Identification
Figure 2: Characterization Logic Flow
Caption: Logic flow for distinguishing Nematic vs. Smectic phases using DSC and POM.
Key Observations:
-
Schlieren Texture: Under POM, the nematic phase exhibits dark "brushes" (extinction bands) that meet at point defects. If the brushes blink when the stage is rotated, it is a classic Nematic signature.
-
DSC Trace: Look for two endotherms upon heating: Crystal
Nematic (large enthalpy) and Nematic Isotropic (small enthalpy).
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| No Mesophase (Direct melting to liquid) | Impurities disrupting the lattice. | Recrystallize again. Purity <99% often kills the mesophase width. |
| Transition Temp lower than literature | Solvent inclusion (solvates). | Dry sample under high vacuum (>12h) at |
| Product is an oil, not solid | "Oiling out" during recrystallization.[4] | The solution is too concentrated. Add more solvent and reheat. Seed with a tiny crystal if available. |
| Low Yield in Step 3 | Hydrolysis of Acid Chloride. | Ensure all glassware is flame-dried and reagents are anhydrous. |
References
-
Gray, G. W., & Jones, B. (1954). Mesomorphism and Chemical Constitution.[5][6][7] Part II. The trans-p-n-Alkoxycinnamic Acids. Journal of the Chemical Society.
-
Context: Foundational work establishing the relationship between alkyl chain length and transition temperatures in benzoate-like systems.[8]
-
-
Imrie, C. T., et al. (2009). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. NIST Standard Reference Data.
-
Context: Authoritative database for validating transition temperatures of phenyl benzoate derivatives.[9]
-
-
Kelly, S. M. (1998). Synthesis of Liquid Crystals.[5][7][10] In Handbook of Liquid Crystals (Vol. 1). Wiley-VCH.
- Context: The standard textbook protocol for Acid Chloride esterific
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.[11][12]
- Context: Best practices for purification of organic solids to achieve >99.5% purity.
Sources
- 1. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers [repository.tno.nl]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. srd.nist.gov [srd.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. Home Page [chem.ualberta.ca]
Application Note: Catalytic Esterification Protocols for Alkoxy Benzoic Acids
Introduction & Mechanistic Challenges
Alkoxy benzoic acids (e.g., 4-methoxybenzoic acid, 3,4,5-trimethoxybenzoic acid) represent a ubiquitous scaffold in drug development, appearing in local anesthetics, mesalazine derivatives, and liquid crystal precursors. However, their esterification presents a specific electronic challenge distinct from simple aliphatic acids.
The Electronic Deactivation Paradox
While alkoxy groups improve solubility in organic solvents, they act as strong Electron Donating Groups (EDGs) via resonance (
-
Classical Consequence: Standard acid-catalyzed methods often require prolonged reflux times or large excesses of reagents to force equilibrium.
-
Strategic Solution: Protocols must either shift the thermodynamic equilibrium (water removal) or utilize kinetic activation (intermediate destabilization).
This guide details three distinct protocols ranging from classical equilibrium manipulation to modern green catalysis.
Decision Matrix: Protocol Selection
Before initiating synthesis, select the protocol based on scale, substrate sensitivity, and atom economy requirements.
Figure 1: Strategic decision tree for selecting the optimal esterification method based on substrate properties and scale.
Protocol A: Modified Fischer Esterification (Thermodynamic Control)
Best For: Large-scale synthesis with stable, high-boiling alcohols. Mechanism: Acid-catalyzed equilibrium.[1][2] The alkoxy group stabilizes the protonated carbonyl, making the initial nucleophilic attack the rate-limiting step. Success depends entirely on water removal (Le Chatelier's principle).
Materials
-
Substrate: 4-Methoxybenzoic acid (1.0 equiv)
-
Reagent: Alcohol (1.5–2.0 equiv, reduced from standard 10x)
-
Catalyst:
(conc.) or p-Toluenesulfonic acid (p-TSA) (5 mol%) -
Solvent: Toluene (for azeotropic removal)[2]
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Dissolution: Charge the flask with 4-methoxybenzoic acid (10 mmol) and Toluene (30 mL). Add the alcohol (15 mmol).
-
Catalyst Addition: Add p-TSA (0.5 mmol). Note: p-TSA is preferred over sulfuric acid for organic solubility.
-
Reflux: Heat the mixture to vigorous reflux (
). Ensure toluene condenses and fills the trap. -
Monitoring: Monitor water accumulation in the trap. Reaction is complete when water volume stabilizes (theoretical: ~180
L for 10 mmol). -
Workup: Cool to RT. Wash organic layer with saturated
(2x) to remove unreacted acid and catalyst. -
Isolation: Dry over
, filter, and concentrate in vacuo.
Critical Insight: For alkoxy benzoates, the "induction period" before water appears may be longer than unsubstituted benzoic acid due to the deactivated carbonyl. Do not abort reflux early.
Protocol B: Steglich Esterification (Kinetic Activation)
Best For: Complex, acid-sensitive alcohols (e.g., chiral secondary alcohols) or small-scale library synthesis. Mechanism: This method bypasses the low electrophilicity of the alkoxy-benzoate by converting it into a highly reactive O-acylisourea, then an N-acyl pyridinium species.[3]
Mechanistic Pathway[2][3][5][6]
Figure 2: The catalytic cycle of DMAP prevents the O-acylisourea from rearranging into the unreactive N-acylurea byproduct.
Materials
-
Substrate: 3,4-Dimethoxybenzoic acid (1.0 equiv)
-
Reagent: Alcohol (1.0–1.1 equiv)[4]
-
Coupling Agent: DCC (Dicyclohexylcarbodiimide) (1.1 equiv)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (5–10 mol%)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology
-
Preparation: Flame-dry glassware under nitrogen flow.
-
Solubilization: Dissolve the acid (1.0 mmol) and alcohol (1.0 mmol) in dry DCM (10 mL).
-
Catalyst Addition: Add DMAP (0.05 mmol).
-
Activation (Critical Step): Cool the solution to 0°C in an ice bath. Add DCC (1.1 mmol) dissolved in minimal DCM dropwise over 5 minutes.
-
Why 0°C? Controls the exotherm and minimizes the 1,3-rearrangement side reaction shown in Figure 2.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours. A white precipitate (DCU) will form.
-
Filtration: Filter off the DCU precipitate through a Celite pad.
-
Purification: Wash filtrate with 0.5N HCl (to remove DMAP) and saturated
. Concentrate and purify via column chromatography.
Protocol C: Hafnium(IV) Catalyzed Condensation (Green Chemistry)
Best For: Equimolar reactions where waste minimization (Atom Economy) is critical.[5] Mechanism: Hafnium(IV) salts act as water-tolerant Lewis acids. Unlike Ti(IV) or Sn(IV), Hf(IV) does not readily hydrolyze, allowing the reaction to proceed in the presence of the water byproduct without deactivating the catalyst.
Materials
-
Substrate: Alkoxy benzoic acid (1.0 equiv)
-
Reagent: Alcohol (1.0 equiv)
-
Catalyst:
or (1–5 mol%) -
Solvent: o-Xylene or Toluene
Step-by-Step Methodology
-
Charging: In a vial or flask, combine Acid (5 mmol) and Alcohol (5 mmol).
-
Catalyst: Add
(0.05 mmol, 1 mol%). -
Solvent: Add o-Xylene (5 mL).
-
Reflux: Heat to reflux (
for o-Xylene) under an argon atmosphere equipped with a Soxhlet thimble containing 4Å molecular sieves (or simple Dean-Stark).-
Note: While Hf is water-tolerant, removing water drives the equilibrium for 99%+ conversion.
-
-
Completion: Reaction typically completes in <6 hours.
-
Workup: Cool to RT. Add water to quench. Extract with ethyl acetate. The catalyst remains in the aqueous phase (or precipitates) and can potentially be recovered.
Comparative Data Analysis
| Feature | Protocol A: Fischer | Protocol B: Steglich | Protocol C: Hafnium(IV) |
| Atom Economy | Medium (Excess alcohol often used) | Low (Stoichiometric urea waste) | High (1:1 Stoichiometry) |
| Reaction Conditions | Harsh (Acidic, High Temp) | Mild (Neutral, RT/0°C) | Moderate (Neutral, High Temp) |
| Tolerance | Robust substrates only | Acid/Base sensitive substrates | Sterically hindered substrates |
| Purification | Extraction/Distillation | Filtration + Chromatography | Extraction |
| Typical Yield | 85-95% | 90-98% | >99% |
Troubleshooting Common Pitfalls
Issue: Low Yield in Fischer Esterification
-
Cause: Alkoxy group deactivation + insufficient water removal.
-
Fix: Switch from simple reflux to Soxhlet extraction with activated 4Å molecular sieves in the reflux loop. This is more aggressive than a Dean-Stark trap for trace water removal.
Issue: "Stuck" Steglich Reaction (N-Acylurea formation)
-
Cause: Slow alcohol attack due to steric hindrance, allowing the O-acylisourea to rearrange.
-
Fix: Increase DMAP loading to 20 mol%. DMAP intercepts the O-acylisourea faster than the rearrangement can occur.
Issue: Solubility of Poly-methoxy Benzoic Acids
-
Cause: Compounds like 3,4,5-trimethoxybenzoic acid can be sparingly soluble in cold toluene.
-
Fix: Use a co-solvent system in Protocol A (Toluene:Nitromethane 9:1) to improve solubility while maintaining azeotropic capability.
References
-
Fischer Esterification Kinetics: Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[6]
-
Hafnium Catalysis: Ishihara, K., Nakayama, M., Ohara, S., & Yamamoto, H. (2002).[7][4] Direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols catalyzed by hafnium(IV) or zirconium(IV) salts.[7][4] Tetrahedron, 58(41), 8179-8188. [4]
-
Boronic Acid Catalysis: Ishihara, K., Ohara, S., & Yamamoto, H. (1996). 3,4,5-Trifluorophenylboronic Acid as an Extremely Active Amine-Catalyst for the Amide Condensation of Carboxylic Acids and Amines. Journal of Organic Chemistry, 61(13), 4196–4197.
-
Steglich Mechanism & DMAP Role: Hassner, A., & Alexanian, V. (1978). Synthesis of Alkyl Halides. Direct Esterification of Carboxylic Acids with Alcohols Using DCC/DMAP. Tetrahedron Letters, 19(46), 4475-4478.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols catalyzed by hafnium(IV) or zirconium(IV) salts [organic-chemistry.org]
- 5. Direct condensation of carboxylic acids with alcohols catalyzed by Hafnium(IV) salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
Application Note: Tailoring Nematic Mixtures with Ethyl 4-(heptyloxy)benzoate
Abstract & Utility
This application note details the protocol for doping nematic liquid crystal (LC) hosts with Ethyl 4-(heptyloxy)benzoate (often abbreviated as 7O-EB or similar ester homologues). While high-performance LC mixtures (e.g., cyanobiphenyls like 5CB or E7) offer robust nematic ranges, they often suffer from high rotational viscosity (
This compound acts as a low-viscosity, non-mesogenic (or weakly mesogenic) dopant . Its primary utility is to reduce the bulk viscosity of the mixture, thereby improving response times, albeit at the cost of depressing the Nematic-Isotropic transition temperature (
Material Profile
| Property | Specification | Notes |
| Compound Name | This compound | Also: 4-Heptyloxybenzoic acid ethyl ester |
| CAS Number | 3943-74-6 (Representative) | Verify specific isomer purity >99.5% |
| Molecular Formula | ||
| Structure | Rod-like (Calamitic) | Flexible alkyl tail (C7) + Ester linkage |
| Phase Behavior | Low-melting solid / Isotropic Liquid | Typically melts ~25–30°C; non-enantiotropic |
| Role in Mixture | Viscosity Modifier / Solvent | Dilutes the order parameter ( |
Protocol: Solvent-Assisted Mixture Preparation
Direct thermal mixing is often insufficient for dopants at low concentrations (<5 wt%) due to the risk of phase separation or thermal degradation. The Solvent-Assisted Method ensures molecular-level homogeneity.
Reagents & Equipment
-
Host LC: E.g., 5CB (4-Cyano-4'-pentylbiphenyl) or E7 mixture.
-
Dopant: this compound (>99% HPLC grade).
-
Solvent: Dichloromethane (DCM) or Toluene (Spectroscopic grade).
-
Equipment: Analytical balance (0.01 mg precision), Sonicator bath, Rotary evaporator, Vacuum oven.
Workflow Diagram
Figure 1: Solvent-assisted doping workflow ensuring molecular homogeneity and removal of solvent artifacts.
Step-by-Step Procedure
-
Gravimetric Preparation:
-
Calculate the required mass for the desired mole fraction (e.g.,
). -
Weigh the Host LC into a clean glass vial.
-
Weigh the Dopant directly on top or separately to avoid transfer losses.
-
-
Solvation:
-
Add minimal solvent (DCM) to dissolve both components completely. A ratio of 1:10 (Solid:Solvent) is usually sufficient.
-
Why? This overcomes the high viscosity of the host LC, allowing the dopant molecules to intercalate between host mesogens.
-
-
Homogenization:
-
Sonicate the solution for 10–15 minutes at room temperature. Ensure the solution is optically clear.
-
-
Solvent Removal (Critical):
-
Use a rotary evaporator or a stream of dry nitrogen to remove the bulk solvent.
-
Transfer to a vacuum oven at 40°C (or 5°C above the host's isotropic point) for 12–24 hours.
-
Integrity Check: Weigh the sample before and after vacuum drying until mass constancy is achieved to ensure no trapped solvent remains (solvent acts as an impurity that drastically lowers
).
-
-
Annealing:
-
Heat the mixture to the isotropic phase (clear liquid) and let it cool slowly (1°C/min) to room temperature. This removes thermal history and stress.
-
Characterization & Expected Results
A. Phase Transition Analysis (DSC)
The addition of a non-mesogenic ester will depress the clearing point (
-
Protocol: Heat/Cool at 5°C/min. Record the peak of the endotherm.
-
Theoretical Basis: The shift follows the Schröder-Van Laar equation approximation for dilute solutions:
Where is the mole fraction of the LC host.
B. Viscosity & Response Time
The primary goal of doping with this compound is to lower rotational viscosity (
-
Mechanism: The flexible heptyl tail and the lack of a strong dipole (compared to cyano-groups) disrupt the strong dimerization of the host (e.g., 5CB dimers), creating "free volume" and lubricating the director rotation.
-
Impact Logic:
Figure 2: Mechanistic impact of ester doping on LC physical properties.
C. Representative Data Table
Note: Values are representative of doping a standard host like 5CB.
| Parameter | Pure Host (5CB) | Doped (5% wt Ester) | Doped (10% wt Ester) | Trend Analysis |
| 35.3 | ~31.0 | ~26.5 | Linear Depression | |
| Viscosity ( | High | Reduced (~15%) | Reduced (~25%) | Desired Effect |
| Threshold ( | ~1.1 V | ~1.0 V | ~0.9 V | Slight decrease (Elastic constant |
| Texture (POM) | Nematic | Nematic | Nematic | Check for phase separation at low T |
Troubleshooting & Quality Control
-
Issue: "Islands" or droplets seen in POM.
-
Cause: Phase separation. The dopant solubility limit was exceeded, or mixing was poor.
-
Fix: Re-anneal at isotropic temperature. If persistent, reduce dopant concentration.
-
-
Issue:
is drastically lower than predicted.-
Cause: Solvent contamination.
-
Fix: Return sample to vacuum oven for 12h. DCM residues are potent
depressants.
-
-
Issue: Hydrolysis.
-
Cause: Ester linkages are susceptible to hydrolysis if the host LC contains moisture.
-
Fix: Store all mixtures in a desiccator. Use anhydrous solvents.
-
References
-
General LC Physics & Doping Effects
- Understanding the effect of liquid crystal content on phase behavior... (RSC Soft Matter). Discusses linear reduction of with non-mesogenic additives.
-
Viscosity Modulation
-
Nanoparticle-Induced Property Changes in Nematic Liquid Crystals (MDPI).
) changes in doped systems.[1]
-
-
Chemical Data (Ethyl 4-heptyloxybenzoate homologues)
- Synthesis and Liquid Crystal properties of 2-Napthyl-4'-alkoxy benzoates.
-
Standard Mixture Preparation
- Preparation of Cholesteryl Ester Liquid Crystals. Standard protocols for melting, mixing, and cooling ester-based LCs.
Sources
Solvent selection for recrystallizing ethyl 4-(heptyloxy)benzoate
Application Note: Solvent Selection & Recrystallization Protocol for Ethyl 4-(heptyloxy)benzoate
Abstract & Strategic Context
This compound is a critical intermediate in the synthesis of liquid crystals and functional organic materials. Structurally, it possesses an amphiphilic character: a lipophilic heptyloxy tail (C7) and a moderately polar ethyl ester headgroup attached to a rigid benzene core.
This structural duality presents a unique purification challenge. The molecule often exhibits a low melting point (typically < 45°C) or exists as a supercooled liquid, making it prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing during purification.
This guide provides a rigorous, self-validating protocol for selecting the optimal solvent system, specifically addressing the suppression of oiling out and the handling of low-melting solids.
Physicochemical Analysis & Solvent Logic
To select the correct solvent, we must analyze the competing intermolecular forces:
| Structural Domain | Chemical Nature | Solubility Preference |
| Heptyloxy Tail | Aliphatic, Non-polar | Highly soluble in Hexanes, Toluene, DCM. |
| Benzene Ring | Aromatic, Planar | Soluble in Toluene, Ethyl Acetate. |
| Ethyl Ester | Polar, H-bond Acceptor | Soluble in Alcohols, Acetone, Ethers. |
The Purification Paradox: Standard non-polar solvents (Hexane) often dissolve the compound too well even at room temperature due to the C7 tail. Standard polar solvents (Water) are immiscible. The "Sweet Spot" lies in Polar Protic solvents (Alcohols) or Binary Mixtures that leverage the temperature dependence of the ester group's solubility.
Predicted Solvent Performance Table
| Solvent System | Polarity | Suitability | Mechanistic Insight |
| Ethanol (95% or Abs) | High | Excellent | Best balance. The hydrophobic tail reduces solubility at low temps, while the ester ensures solubility at reflux. |
| Methanol | Very High | Good | Stronger precipitating power than ethanol. Ideal if the compound is too soluble in ethanol. |
| Hexane/Ethyl Acetate | Low/Med | Poor | Risk of high solubility even at -20°C due to the aliphatic tail. Use only for chromatography. |
| Acetonitrile | Medium | Moderate | Good for rigid aromatics, but often leads to oiling out with flexible alkyl chains. |
| Ethanol/Water | Variable | High Risk | Adding water drastically increases the risk of oiling out before crystallization. Use with extreme caution. |
Workflow: The Solvent Screening Decision Tree
The following logic gate ensures you do not waste material on incompatible systems.
Figure 1: Decision matrix for selecting the crystallization solvent. Note the critical branch for "Oiling Out," a common failure mode for alkoxy benzoates.
Detailed Protocols
Protocol A: The "Standard" Ethanol Recrystallization
Best for samples with <5% impurities and melting points >35°C.
Reagents:
-
Ethanol (200 proof preferred, 95% acceptable).
-
Dry Ice/Acetone bath (if MP is low).
Step-by-Step:
-
Dissolution: Place 1.0 g of crude this compound in a 25 mL Erlenmeyer flask. Add 3 mL of Ethanol.
-
Reflux: Heat gently with a heat gun or water bath (approx 70°C) until dissolved. If insoluble, add Ethanol in 0.5 mL increments.
-
Critical Check: If the solution is clear but colored, add activated carbon, boil for 2 mins, and filter hot through Celite.
-
-
Cooling (The Danger Zone): Remove from heat. Allow to cool to Room Temperature (RT) slowly on a cork ring.
-
Observation: If liquid droplets form on the bottom (Oiling Out), reheat immediately and add a seed crystal or scratch the glass.
-
-
Cryo-Crystallization: If no crystals form at RT (common for this compound), place the flask in a freezer (-20°C) for 12 hours.
-
Filtration: Filter cold using a Hirsch funnel. Wash with cold (-20°C) Ethanol.
-
Drying: Vacuum dry at RT. Do not heat, as the compound may melt.
Protocol B: Low-Temperature Precipitation (Methanol/Pentane)
Best for low-melting solids or stubborn oils.
-
Dissolve the compound in the minimum amount of Pentane or Diethyl Ether at room temperature.
-
Slowly add Methanol dropwise until a persistent cloudiness appears.
-
Add one drop of ether to clear the solution.
-
Place in a -78°C bath (Dry Ice/Acetone).
-
Rapid cooling often forces crystallization of these mesogenic esters.
-
Filter rapidly while keeping the apparatus cold.
Troubleshooting: The "Oiling Out" Phenomenon
"Oiling out" occurs when the compound separates as a liquid phase before it crystallizes. This is thermodynamically stable but kinetically traps impurities.
Mechanism: The melting point of the solvated compound is lower than the saturation temperature of the solvent mixture.
Remediation Strategy:
-
The Seeding Trick: Save a tiny crystal from a previous batch (or a crude speck). When the hot solution cools to just above the oiling temperature, add the seed. This provides a nucleation surface that bypasses the liquid phase.
-
Trituration: If you end up with an oil at the bottom of the flask, decant the solvent. Add a small amount of cold Pentane and grind the oil with a glass rod. The mechanical stress often induces crystallization.
-
Change Solvent: Switch from Ethanol to Methanol . The lower solubility in Methanol often forces precipitation at higher temperatures, potentially above the oiling point.
Data Summary & Validation
| Parameter | Specification | Method of Verification |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | ~30–45°C (Estimate)* | Capillary MP Apparatus (Start @ 20°C) |
| Purity | >98% | GC-MS or 1H-NMR (CDCl3) |
| Solvent Residue | <0.5% | 1H-NMR (Check Ethanol triplet @ 1.2 ppm) |
*Note: Melting points for C7 homologs are often lower than C1 (Methyl) or C2 (Ethyl) analogs due to increased conformational freedom of the alkyl tail disrupting crystal packing.
References
-
Fisher Scientific. (2025). Safety Data Sheet: Ethyl 4-(benzyloxy)benzoate. (Used for homologous series comparison).
-
Sigma-Aldrich. (2025). Product Specification: Ethyl 4-aminobenzoate. (Reference for ethyl benzoate ester properties).
-
Organic Syntheses. (1977).[1] Esterification of Carboxylic Acids: Ethyl and Methyl 4-acetoxybenzoates. Org. Synth. 1977, 56,[1] 59. (Protocol for benzoate ester purification).
-
ResearchGate. (2014).[2] Solvent selection for recrystallization of 4-(n-hexyloxy)benzoic acid. (Community consensus on ethanol/ethyl acetate for alkoxy benzoates).
-
PubChem. (2025).[3] Ethyl 4-ethoxybenzoate Compound Summary. National Library of Medicine.
Sources
Thin film deposition of ethyl 4-(heptyloxy)benzoate mesogens
Application Note: Precision Thin Film Deposition of Ethyl 4-(heptyloxy)benzoate Mesogens
Executive Summary
This guide details the protocol for depositing high-quality thin films of This compound , a calamitic (rod-like) liquid crystal (LC) mesogen.[1] Unlike polymeric LCs, this low-molecular-weight mesogen requires precise kinetic control during deposition to prevent dewetting and to ensure uniform molecular orientation (director field).[1][2]
This protocol prioritizes Physical Vapor Deposition (PVD) for high-purity applications (e.g., organic photovoltaics, biosensors) but includes Spin Coating for rapid screening.[1] Critical emphasis is placed on substrate surface energy modification to control homeotropic vs. planar anchoring.[1][2]
Material Profile & Phase Behavior
Target Molecule: this compound Class: Calamitic Liquid Crystal (Alkoxybenzoate ester) Molecular Structure: An ethyl ester head group, a rigid phenyl benzoate core, and a flexible heptyloxy (C7) tail.
Thermodynamic Considerations (The "Odd-Even" Effect):
As a member of the homologous alkoxybenzoate series, the heptyloxy (C7) derivative exhibits distinct phase transition behaviors compared to its C6 and C8 counterparts due to the odd-even effect in the alkyl chain.[1] While specific transition temperatures fluctuate based on purity, the expected phase sequence typically follows:
-
Estimated Melting Point (
): ~40–55°C -
Estimated Clearing Point (
): >100°C (Broad mesophase range)[1]
Critical Validation Step: Literature values for specific homologues vary. You must validate the exact
andof your specific batch using Differential Scanning Calorimetry (DSC) before setting deposition temperatures.[2]
Pre-Deposition Characterization Protocol
Objective: Define the thermal processing window to avoid depositing in the isotropic phase or subliming the material.
Equipment: DSC (e.g., TA Instruments Q2000), Polarized Optical Microscope (POM).[2]
-
DSC Scan:
-
POM Verification:
Substrate Functionalization (Anchoring Control)
Causality: The substrate surface energy (
Option A: Homeotropic Alignment (Vertical)
Target: Hydrophobic surface (Low surface energy).[1][2] Reagent: Octadecyltrichlorosilane (OTS) or DMOAP.[1][2]
-
Clean: Sonicate glass/Si wafers in Acetone, IPA, then DI water (10 min each). UV-Ozone treat for 15 min to generate surface -OH groups.[1][2]
-
Solution: Prepare 0.1% v/v OTS in anhydrous Toluene.
-
Dip: Immerse substrate for 30 minutes at room temperature.
-
Rinse: Vigorously rinse with fresh Toluene, then IPA.
-
Bake: 120°C for 1 hour to crosslink the silane monolayer.
Option B: Planar Alignment (Horizontal)
Target: Anisotropic hydrophilic surface.[1][2] Reagent: Polyimide (PI) alignment layer (e.g., PI-2555).[1][2]
-
Spin: Coat PI precursor (3000 rpm, 30s).
-
Soft Bake: 80°C for 5 min.
-
Hard Bake: 230°C for 1 hour (imidization).
-
Rubbing: Use a velvet cloth to mechanically rub the surface in one direction .[1][2] This creates micro-grooves that "lock" the mesogens along the rubbing vector.[2]
Protocol: High-Vacuum Physical Vapor Deposition (PVD)
Best for: High purity, precise thickness (<100 nm), solvent-free interfaces.[1]
System: Thermal Evaporator (Base pressure
Step-by-Step Procedure:
-
Source Loading: Load this compound powder into a Quartz or Alumina crucible (Knudsen cell preferred for flux stability).
-
Substrate Mounting: Mount the functionalized substrate.
-
Degassing: Heat source slowly to ~40°C (below melting) to outgas adsorbed water.
-
Deposition:
-
Termination: Close shutter at desired thickness (e.g., 50 nm).
-
Cool Down: Allow system to cool to RT under vacuum before venting to prevent oxidation.
Protocol: Spin Coating (Rapid Screening)
Best for: Thick films (>100 nm), quick feasibility tests.
-
Solvent: Chloroform or Toluene (Good solubility for benzoates).[1][2]
-
Concentration: 10–20 mg/mL.
-
Filtration: 0.2
m PTFE filter (remove dust which acts as nucleation sites).[1][2] -
Spin Parameters:
-
Step 1: 500 rpm for 5s (Spread).
-
Step 2: 2000–3000 rpm for 30s (Thinning).
-
-
Solvent Anneal: Place film in a covered petri dish with a solvent reservoir for 1 hour to slow-dry and improve crystallinity.
Post-Deposition Thermal Annealing
The most critical step for ordering.[1][2]
As-deposited films often exist in a kinetically trapped, disordered state.[1][2] Annealing provides the thermodynamic energy to reach the energy minimum (ordered LC phase).[2]
-
Heat: Place sample on a hot plate.
-
Target Temp:
(Deep in the mesophase).[1][2] -
Dwell: Hold for 1–2 hours.
-
Cooling:
Data Summary & Visualization
Table 1: Process Parameters Summary
| Parameter | Value / Range | Notes |
| Base Pressure | Essential to prevent oxidation of alkyl tail.[1][2] | |
| Deposition Rate | 0.1 – 0.3 Å/s | Low rate = smoother morphology.[1][2] |
| Substrate Temp ( | Maximizes sticking coefficient.[2] | |
| Annealing Temp | Ensures mobility without isotropization.[1][2] | |
| Homeotropic Contact Angle | Indicates successful OTS monolayer.[1][2] |
Workflow Logic Diagram
Figure 1: End-to-end workflow for depositing liquid crystal mesogens, linking thermal characterization to physical deposition parameters.
Anchoring Mechanism Diagram
Figure 2: Mechanism of molecular alignment.[1][2] Hydrophobic silanes (OTS) force vertical alignment, while rubbed polyimide forces planar alignment.
References
-
NIST Standard Reference Data. Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. National Institute of Standards and Technology.[1][2] [1]
-
Abegunde, O. O., et al. (2019).[1][2] Overview of thin film deposition techniques. AIMS Materials Science, 6(2): 174–199.[1][2]
-
Imrie, C. T., et al. The Preparation and Properties of Liquid Crystal Materials.[1][2] (General reference on alkoxybenzoate synthesis and phase behavior).
-
Jerome, B. (1991).[1][2] Surface effects and anchoring in liquid crystals.[1][2] Reports on Progress in Physics, 54(3), 391.[2] (Authoritative text on surface anchoring mechanisms).
Sources
- 1. Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-ethylbenzoate | C11H14O2 | CID 520781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Phase Separation in Ethyl 4-(heptyloxy)benzoate Mixtures
The following technical guide is structured as an internal Knowledge Base article for a specialized chemical supply or formulation support center. It addresses the physicochemical behavior of Ethyl 4-(heptyloxy)benzoate (often abbreviated as E4HB-C7 or similar in internal coding), focusing on its application in liquid crystal (LC) mesophases and lipophilic drug formulation.[1]
Executive Summary & Compound Profile
This compound is a rod-like (calamitic) ester used primarily as a mesogenic precursor in liquid crystal blends and as a lipophilic intermediate in pharmaceutical synthesis.[1][2]
Phase separation in mixtures containing this compound typically manifests in two distinct forms:
-
Crystallization (Solid-Liquid Separation): The compound precipitates out of the matrix due to supercooling or solubility limit saturation.[2][3]
-
Immiscibility (Liquid-Liquid Phase Separation - LLPS): The formation of distinct isotropic or anisotropic domains due to polarity mismatch with the solvent or host matrix.[2][3]
Physicochemical Dashboard
| Property | Value / Characteristic | Relevance to Phase Separation |
| Molecular Structure | Ethyl ester with C7 (heptyloxy) tail | Amphiphilic; C7 tail drives van der Waals packing but reduces entropy.[1][2][3] |
| LogP (Est.) | ~5.2 - 5.8 | Highly lipophilic; prone to separation in aqueous or polar organic solvents.[1][2][3] |
| Phase Behavior | Monotropic or Enantiotropic Mesogen | May exhibit Smectic/Nematic phases; highly sensitive to temperature fluctuations near |
| Key Impurity | 4-(heptyloxy)benzoic acid | Unreacted acid forms H-bonded dimers, drastically raising transition temps and causing haze.[1][2] |
Diagnostic Workflow
Before altering your formulation, identify the type of phase separation using the decision tree below.
Figure 1: Diagnostic decision tree for identifying the root cause of inhomogeneity in ester-based mesogenic mixtures.
Module A: Troubleshooting Crystallization (The "Crash Out")
The heptyloxy chain (C7) provides significant conformational flexibility but also facilitates efficient packing into crystal lattices.[3] If your mixture turns cloudy with solid particulate, the this compound has likely crystallized.[1][2]
Mechanism: The Krafft Point Failure
In surfactant-like or mesogenic mixtures, if the operational temperature drops below the Krafft temperature (or the specific liquidus line of the phase diagram), the solubility of the monomer drops sharply, leading to nucleation.
Corrective Protocol: Thermal Annealing
Do not simply reheat rapidly; this often leads to metastable phases that separate again.[2][3][4]
-
Heat to Isotropic: Raise temperature to
(clearing point, typically >50-60°C for mixtures of this class) until the solution is optically clear. -
Shear Mixing: Apply low-shear vortexing (500 rpm) while isotropic to disrupt persistent nuclei.
-
Controlled Cooling: Ramp down at 0.5°C/min .
Module B: Troubleshooting Immiscibility (Oiling Out)
If you observe liquid droplets (emulsion-like appearance) rather than crystals, the this compound is thermodynamically incompatible with your solvent matrix.[1][2]
Mechanism: Solubility Parameter Mismatch
The ethyl ester headgroup is moderately polar, but the C7 tail is non-polar.[4]
-
Too Polar Matrix: (e.g., pure Ethanol/Methanol) -> Tail aggregation (hydrophobic effect).[1][2][4]
-
Too Non-Polar Matrix: (e.g., pure Hexane) -> Headgroup aggregation (dipole-dipole exclusion).[1][2]
Data: Solubility Reference Table
| Solvent | Solubility Status | Recommendation |
| Water | Insoluble | Requires surfactant/emulsifier (HLB ~10-12).[1][2][3] |
| Ethanol | Sparingly Soluble | Heat required; metastable at RT.[2][3][4] |
| Dichloromethane | Excellent | Primary solvent for synthesis/purification.[2][3][4] |
| Toluene | Good | Ideal for LC mixtures; prevents crystallization.[2][3][4] |
| Acetone | Moderate | Good for recrystallization; poor for stable storage.[2][3][4] |
Corrective Protocol: Co-Solvency Adjustment
Goal: Match the Hansen Solubility Parameters (HSP) of the solvent blend to the ester.
-
Calculate: If using ethanol, add 10-20% v/v Toluene or Ethyl Acetate .[1][2][3][4]
-
Validation: The "oiling out" should disappear, forming a single isotropic phase.
Module C: Impurity-Driven Separation
A common, often overlooked cause of phase separation is the presence of 4-(heptyloxy)benzoic acid (the hydrolysis product or unreacted precursor).
The "Dimerization" Effect
Free carboxylic acids form strong hydrogen-bonded dimers.[2][3] These dimers:
-
Have significantly higher melting points than the ethyl ester.[2][3]
-
Act as nucleating agents, triggering premature precipitation of the ester.[4]
Purification Protocol (Acid Removal)
If your material has an acidic odor or shows a broad melting range, perform this wash:
-
Dissolve: Dissolve the mixture in Diethyl Ether or Dichloromethane .
-
Wash: Extract 3x with 5% Sodium Bicarbonate (
) . -
Dry: Dry organic layer over Anhydrous
and rotovap.
Experimental Validation: The DSC Check
To certify your mixture is stable, run a Differential Scanning Calorimetry (DSC) cycle.[4]
Protocol:
-
Sample: 2-5 mg in hermetic Al pan.
-
Cycle: Heat to 100°C
Cool to -20°C Heat to 100°C (Rate: 5°C/min). -
Analysis:
Frequently Asked Questions (FAQ)
Q: Can I use this compound in aqueous liposomal formulations? A: Yes, but not directly.[3][4] Due to its high LogP, it must be loaded into the lipid bilayer.[4] Dissolve E4HB in the organic phase (ethanol/chloroform) with your phospholipids (e.g., DPPC) before hydration.[4] If added directly to water, it will phase separate immediately.[3][4]
Q: My mixture is clear at 40°C but cloudy at 25°C. Is this stable? A: No. You are observing a thermotropic phase transition.[2][3][4][5] If 25°C is your target storage temp, you are below the solubility limit.[4] You must either:
Q: Why does the mixture turn yellow over time? A: Yellowing indicates oxidation of the ether linkage (heptyloxy) or ester hydrolysis. Store under Nitrogen/Argon and protect from UV light.[2][3][4] Oxidation products are more polar and will induce phase separation.[2][3][4]
References
-
Separation of Benzoate Derivatives. University of South Alabama, Organic Chemistry Laboratory Manual. Describes the acid-base extraction logic for separating ethyl esters from benzoic acid derivatives. Link
-
Liquid Crystal Phases & Structures. MDPI, Chiral Liquid Crystals. Provides context on the mesophases of alkoxybenzoate derivatives and their thermal behavior. Link[1]
-
Solubility of Ethyl Benzoates. PubChem, NIH.[2][3][4] General solubility data for ethyl benzoate analogs in organic solvents. Link
-
Synthesis of Alkoxybenzoates. Organic Syntheses. Procedures for esterification and purification of substituted benzoic acids. Link[1]
Sources
- 1. Experiment 3: Separation of a Mixture by Acid-Base Extraction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 2. Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-ethylbenzoate | C11H14O2 | CID 520781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
Technical Support Center: Purification of Ethyl 4-(heptyloxy)benzoate
Case ID: LC-INT-07-PUR Compound: Ethyl 4-(heptyloxy)benzoate Application: Liquid Crystal Mesogen Synthesis / Pharmaceutical Intermediate Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Molecule Profile
User Context: You are likely synthesizing this compound via Williamson ether synthesis (Ethyl 4-hydroxybenzoate + Heptyl bromide/iodide). High purity (>99.5%) is critical because even trace impurities (especially starting phenols) can collapse the liquid crystalline mesophase or alter biological assays.
The Molecule:
-
Structure: Aromatic ester with a lipophilic tail (C7) and a polar head (Ethyl ester).
-
Chromatographic Behavior: Moderate polarity. The heptyl chain adds significant lipophilicity compared to the starting phenol.
-
Key Contaminants:
-
Unreacted Alkyl Halide: Non-polar (elutes first).
-
Unreacted Phenol (Ethyl 4-hydroxybenzoate): Polar, H-bond donor (elutes last/trails).
-
Hydrolysis Product (4-(heptyloxy)benzoic acid): Highly polar (sticks to baseline).
-
Pre-Column Diagnostics (TLC Optimization)
Before packing the column, you must define the separation window. Do not skip this.
Standard TLC Protocol
-
Stationary Phase: Silica Gel 60 F254.
-
Solvent System A (Screening): Hexane:Ethyl Acetate (90:10).
-
Visualization:
-
UV (254 nm): Visible (Aromatic ring).
-
Iodine Chamber: Critical for detecting unreacted heptyl bromide/iodide (which is often UV-inactive or weak).
-
TLC Interpretation Guide
| Rf Value (Approx) | Component | Appearance (UV) | Appearance (I2) | Diagnosis |
| 0.85 - 0.95 | Heptyl Bromide/Iodide | Invisible/Weak | Dark Brown Spot | Non-polar impurity. |
| 0.40 - 0.50 | Target Product | Strong Dark Spot | Yellow/Brown | Collect this band. |
| 0.15 - 0.25 | Ethyl 4-hydroxybenzoate | Strong Dark Spot | Yellow/Brown | Starting material (Polar). |
| 0.00 (Baseline) | Carboxylic Acids | Streaks | Variable | Hydrolysis byproduct. |
The Purification Workflow
Do not rely on the column alone. The "Secret" to easy purification for this specific molecule is a rigorous chemical wash prior to chromatography.
Step 1: Chemical Triage (The Base Wash)
Why: The starting phenol (Ethyl 4-hydroxybenzoate) is difficult to separate from the product on a column if the loading is high. It is acidic (pKa ~8.5).
-
Protocol: Dissolve crude reaction mixture in Diethyl Ether or EtOAc. Wash 2x with 1M NaOH (cold).
-
Mechanism: NaOH deprotonates the unreacted phenol, turning it into a water-soluble phenoxide salt. The target ester (this compound) remains in the organic layer.
-
Result: You eliminate the most troublesome impurity before the column.
Step 2: Column Chromatography Protocol
Stationary Phase: Silica Gel 60 (230-400 mesh). Loading Method: Dry Loading is mandatory if the crude is an oil or sticky solid. Dissolve in minimal DCM, add silica, evaporate to a free-flowing powder.
Elution Gradient Strategy:
-
Equilibration: 100% Hexane.
-
Flush (Volume 1-3): 100% Hexane.
-
Purpose: Elutes unreacted Heptyl Bromide/Iodide.
-
-
Production (Volume 4+): Gradient to 95:5 (Hexane:EtOAc).
-
Purpose: Elutes this compound.
-
Note: If the product moves too slowly, bump to 90:10, but do not exceed 15% EtOAc or you risk co-eluting polar impurities.
-
Visualizing the Workflow
The following diagram outlines the decision logic and workflow for purifying this specific class of alkoxy benzoates.
Figure 1: Integrated purification workflow prioritizing chemical washing before chromatographic separation.
Troubleshooting & FAQs
Q1: My product is co-eluting with a spot running just above it. What is it?
-
Diagnosis: This is likely the Alkyl Halide (Heptyl bromide).
-
Fix: You started the polarity too high.
-
Immediate Action: Switch back to 100% Hexane. The alkyl halide has no polar functional groups and moves with the solvent front. The ester interacts with the silica. Establish a "gap" by running 3-5 column volumes of pure hexane before introducing Ethyl Acetate.
-
Q2: The product is crystallizing inside the column tip or fraction tubes.
-
Diagnosis: this compound is a mesogen; it tends to organize and solidify, especially in non-polar solvents like pure hexane where solubility might drop as concentration increases.
-
Fix:
-
Ensure your fraction collector is in a warm area (not under a cold AC vent).
-
Add a small amount of DCM (Dichloromethane) to the collection tubes before collection to keep the product dissolved immediately upon elution.
-
Q3: I see "ghost" spots appearing after my main product peak.
-
Diagnosis: This is often "tailing" caused by Acidic Hydrolysis . If your silica is slightly acidic (common) and the column runs too long, the ester can hydrolyze back to the acid.
-
Fix:
-
Run the column faster (Flash Chromatography).
-
Add 1% Triethylamine to your solvent system to neutralize silica acidity (though usually unnecessary for simple esters).
-
Q4: Can I just recrystallize instead of running a column?
-
Analysis: Alkoxy benzoates recrystallize well from Ethanol or cold Hexane.
-
Verdict: If your crude purity is >90%, yes. If you have significant unreacted alkyl halide (oil), recrystallization is difficult because the oil prevents crystal lattice formation. Recommendation: Run a fast "filtration" column (short path) to remove the oil, then recrystallize for final polish.
References
-
Williamson Ether Synthesis Mechanisms
-
General Column Chromatography of Esters
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link
-
-
Synthesis and Properties of Alkoxy Benzoates (Liquid Crystals)
-
ResearchGate. (2018). Synthesis and Liquid Crystal properties of 2-Napthyl-4'-alkoxy benzoates. Link
-
-
Solubility Data (Ethyl Benzoate Derivatives)
-
Wikipedia. Ethyl benzoate - Solubility and Physical Properties. Link
-
Sources
Controlling smectic-nematic transitions in heptyloxy benzoates
Introduction
Welcome to the Advanced Materials Technical Support Center. You are likely working with 4-n-heptyloxybenzoic acid (7OBA) or its derivatives. This material is a "borderline" mesogen—it sits precariously between the homologues that favor the Nematic phase (shorter chains,
Because 7OBA is a hydrogen-bonded dimer , its liquid crystalline behavior is fragile. The Smectic C (SmC) to Nematic (N) transition is often narrow (
This guide addresses the three most common failure modes reported by researchers: Phase Suppression , Switching Failures , and Alignment Defects .
Module 1: Thermal Control & Phase Stability
Q: Why does my sample skip the Nematic phase and go straight from Smectic to Isotropic?
A: This is a classic symptom of dimer dissociation or thermal degradation .
7OBA is not a single molecule in its mesophase; it is a supramolecular dimer formed by hydrogen bonding between carboxylic acid groups. If you heat it too fast or too high (
Troubleshooting Protocol:
-
Check Cooling Rate: The Nematic phase in 7OBA is often enantiotropic but narrow. Fast cooling (
) can cause the sample to "crash" into the Smectic phase, bypassing the Nematic alignment.-
Correction: Reduce cooling rate to 0.5°C/min near the expected transition (
).
-
-
Verify Purity (The "98% Trap"): Commercial 98% purity is insufficient for accurate phase transition studies. Impurities act as "defect seeds" that suppress the Nematic order.
-
Correction: Recrystallize the sample from ethanol or acetone at least twice before use.
-
-
Annealing: If the texture looks "sandy" rather than smooth, the dimers are not stabilized.
-
Step: Hold the sample at Isotropic + 2°C for 10 minutes, then cool slowly to the Nematic range and hold for 30 minutes.
-
Data: Typical Transition Temperatures for Purified 7OBA
| Transition | Temperature (Heating) | Temperature (Cooling) | Enthalpy (
Note: Temperatures vary by
depending on the specific batch and purity.
Visualizing the Dimerization Mechanism
The following diagram illustrates why thermal control is critical. If the equilibrium shifts to the monomer, the mesophase collapses.
Figure 1: The supramolecular assembly of 7OBA. The liquid crystal phases (SmC/Nematic) exist only when the dimer is intact.
Module 2: Field-Induced Switching
Q: Why is the threshold voltage ( ) for switching the Smectic phase so much higher than the Nematic phase?
A: This is due to viscoelastic anisotropy . In the Nematic phase, molecules only need to rotate their long axis. In the Smectic C phase, molecules are packed into layers; rotating them requires overcoming both the rotational viscosity and the layer compressibility modulus.
Troubleshooting Protocol:
-
Frequency Selection:
-
Issue: At high frequencies (
), the dielectric anisotropy ( ) of 7OBA might decrease or even flip sign (dielectric relaxation), making the field ineffective. -
Solution: Operate between 50 Hz and 1 kHz .
-
-
Temperature Proximity:
-
The "Pretransitional Effect" is your friend. The energy required to switch the Smectic phase drops drastically as you approach the SmC-N transition temperature (
). -
Experiment: Measure
at . You will find the lattice "softens," allowing easier switching.
-
Experimental Workflow for Threshold Determination:
-
Construct a cell with planar alignment (rubbed polyimide).
-
Set temperature to
(e.g., ). Apply 1 kHz AC field. -
Measure Capacitance (
) vs. Voltage ( ). The sharp rise in indicates the Freedericksz transition. -
Cool to Smectic C. Repeat. You will see the threshold voltage increase by factor of 5-10x.
Module 3: Chemical Tuning (Eutectic Mixtures)
Q: The Nematic range (4°C) is too narrow for my application. How can I widen it?
A: You need to disrupt the smectic layer packing without destroying the rod-like nature of the dimer. The most effective method is creating a binary eutectic mixture with a shorter homologue.
Recommended Mixture: 7OBA + 6OBA
-
4-n-hexyloxybenzoic acid (6OBA): Has a much wider Nematic range (
) but no Smectic C phase. -
The Strategy: By doping 7OBA with 6OBA, you introduce "packing frustration." The slightly shorter tails of 6OBA make it harder for the system to lock into the stratified Smectic layers, thereby suppressing the SmC phase and expanding the Nematic window.
Mixture Protocol:
-
Weigh 7OBA (70 mol%) and 6OBA (30 mol%).
-
Dissolve in acetone to ensure molecular-level mixing.
-
Evaporate solvent under vacuum.
-
Result: A mixture that likely exhibits a Nematic phase from
to , eliminating the Smectic phase or pushing it to a much lower temperature.
Module 4: Defect Identification (Microscopy)
Q: I cannot distinguish between the Smectic C and Nematic phases under the microscope. What do I look for?
A: Use Polarized Optical Microscopy (POM) with crossed polarizers. The texture is the "fingerprint" of the phase.
| Feature | Smectic C (SmC) | Nematic (N) |
| Texture Name | Broken Fan-Shaped or Schlieren (with singularities) | Schlieren (Thread-like) or Marbled |
| Defects | Focal Conic Domains (look like ellipses or hyperbolas) | Brush Defects (2 or 4 dark brushes meeting at a point) |
| Fluidity | Viscous; defects move sluggishly when pressed. | Highly fluid; defects "flash" or flow rapidly. |
| Shear Test | If you press the cover slip, layers slide (smear). | If you press, the texture flows like water. |
Troubleshooting Flowchart: Missing Phases
Figure 2: Diagnostic logic for resolving missing Nematic phases in heptyloxy benzoates.
References
-
Phase Behavior of 7OBA
-
Jones, F. & Rraya, A. (2009). Textures of 4-n-heptyloxybenzoic acid (HOBA) in the smectic C phase. ResearchGate.
- Context: Defines the specific Schlieren and Focal Conic textures used for phase identific
-
-
Hydrogen Bonding & Dimerization
-
Arakawa, Y. et al. (2017).[1] Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior. New Journal of Chemistry (RSC).
- Context: Explains the dimerization mechanism essential for the mesogenic properties of benzoic acid deriv
-
-
Electric Field Effects
-
Meyer, C. et al. (2018).[2] Electric-field effects in the twist-bend nematic phase. SPIE / University of Southampton.
- Context: While focusing on twist-bend, this paper details the electro-optic response mechanisms (flexoelectric vs dielectric)
-
-
Mixture Tuning (6OBA/7OBA)
Sources
- 1. Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Electric-field effects in the twist-bend nematic phase - ePrints Soton [eprints.soton.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for Ethyl 4-(heptyloxy)benzoate
Technical Overview & Compound Profile
Ethyl 4-(heptyloxy)benzoate is a lipophilic ester often utilized as an intermediate in the synthesis of liquid crystals and functional organic materials.[1][2] Unlike its shorter-chain analogs (e.g., ethyl benzoate), the presence of the heptyl (
The Core Challenge: Competing Forces
The solubility issue stems from a conflict between two molecular domains:
-
The Polar Head: The ethyl ester moiety is capable of hydrogen bond acceptance, promoting solubility in ethanol.[2]
-
The Hydrophobic Tail: The heptyl chain exerts a strong hydrophobic effect, disrupting the hydrogen-bonding network of ethanol.[2]
At room temperature, the crystal lattice energy (or mesophase stability) often dominates over the solvation energy provided by ethanol, leading to poor solubility, "oiling out," or the formation of turbid liquid crystalline phases rather than a true isotropic solution.[1][2]
Diagnostic Troubleshooting (Q&A)
Q1: "I am trying to dissolve the compound at room temperature, but it remains a cloudy suspension. Is it impure?"
Diagnosis: Likely not impurity, but rather a thermodynamic barrier or mesophase formation .[2]
Technical Insight: this compound is a mesogen (liquid crystal former).[1][2] The "cloudiness" you observe might not be undissolved solid crystals, but rather a nematic or smectic liquid crystalline phase dispersed in the solvent.[2] This occurs when the compound is above its melting point but below its clearing point (isotropic transition), or when the solvent concentration is insufficient to break the intermolecular van der Waals forces of the heptyl chains.[2]
Corrective Action:
-
Heat to Clear: Gently heat the solution to
. If the solution becomes clear (isotropic), the compound is soluble at that concentration but requires thermal energy to overcome the lattice enthalpy.[2] -
Check Water Content: Ethanol is hygroscopic.[1][2] Even 1-2% water content acts as a potent antisolvent for this hydrophobic ester.[1][2] Ensure you are using absolute ethanol (anhydrous,
99.5%) .[1][2]
Q2: "The compound dissolves when heated but precipitates immediately upon cooling.[2] How do I keep it in solution?"
Diagnosis: You have created a supersaturated solution that is unstable at lower temperatures.[1][2]
Technical Insight:
The solubility curve of long-chain alkyl benzoates in ethanol is steep. While soluble at reflux, the solubility drops distinctively as temperature decreases (
Corrective Action:
-
Cosolvent Strategy: Pure ethanol is too polar to stabilize the heptyl chain at low temperatures.[2] Introduce a non-polar cosolvent to lower the dielectric constant of the medium.
-
Recommended Cosolvents: Dichloromethane (DCM), Toluene, or Ethyl Acetate.[1][2]
-
Ratio: Start with a 10% (v/v) addition of the non-polar solvent to the ethanol.
Q3: "I need a high-concentration stock solution (e.g., 100 mM) for a bio-assay. Pure ethanol isn't working."[1][2]
Diagnosis: The dielectric constant of ethanol (
Corrective Action: Switch to a Universal Solubilization Protocol using DMSO or a biphasic approach.
-
Dissolve the compound in a minimal volume of DMSO (Dimethyl Sulfoxide).[2]
-
Slowly dilute with ethanol.
-
Note: If the final application tolerates it, THF (Tetrahydrofuran) is a superior solvent for this specific compound compared to ethanol due to its lower polarity and ether linkage.[2]
Decision Logic & Workflow
The following diagram outlines the logical decision process for achieving a stable solution.
Figure 1: Troubleshooting logic for solubilizing hydrophobic esters in polar solvents.
Experimental Protocols
Protocol A: Standard Dissolution (Low Concentration < 10 mM)
Use this for analytical standards or low-dose screening.[1][2]
-
Weighing: Weigh the required amount of this compound into a glass vial. Avoid plastic microfuge tubes as esters can leach plasticizers.[2]
-
Solvent Addition: Add Anhydrous Ethanol (Grade:
99.5%).-
Critical Step: Do not use "95% Ethanol" or "Technical Grade" as the 5% water will drastically reduce solubility.[2]
-
-
Thermal Activation: Cap the vial tightly. Incubate in a water bath at 45-50°C for 10 minutes.
-
Agitation: Vortex vigorously for 30 seconds while warm.
-
Equilibration: Allow to cool to room temperature slowly. Inspect for turbidity (Tyndall effect).[1][2]
Protocol B: High-Concentration Stock (Cosolvent Method)
Use this for stock solutions (> 10 mM) or long-term storage.[1][2]
| Component | Volume Ratio | Role |
| This compound | Solute | Target Compound |
| Toluene (or DCM) | 10 - 20% | Solubilizer: Disrupts crystal lattice; stabilizes hydrophobic tail.[1][2] |
| Ethanol (Anhydrous) | 80 - 90% | Carrier: Main solvent compatible with biological/chemical system.[1][2] |
Procedure:
-
Dissolve the solid completely in the Cosolvent (Toluene/DCM) first.[2] A clear solution should form immediately.
-
Add the Ethanol slowly to the cosolvent mixture while vortexing.
-
If cloudiness appears, add more cosolvent dropwise until clear.[1][2]
Mechanism of Action: Why Ethanol Fails
Understanding the thermodynamics helps in predicting behavior for similar analogs.[2]
Figure 2: The competitive solvation mechanism. The entropic penalty of structuring ethanol around the hydrophobic heptyl tail often outweighs the enthalpic gain from the ester head group.
References
-
National Institute of Standards and Technology (NIST). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. Standard Reference Data. [Link] (General reference for alkoxybenzoate phase behavior).[1][2]
-
Yalkowsky, S. H., & He, Y. Solubility of organic solutes in ethanol/water mixtures. Journal of Pharmaceutical Sciences. [Link] (Foundational thermodynamics of hydrophobic solutes in ethanol).
-
PubChem. Ethyl 4-ethoxybenzoate (Analogous Compound Data). National Library of Medicine.[1][2] [Link] (Source for analogous physicochemical properties).[1][2]
-
University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. [Link] (General guide validating ethanol/cosolvent strategies for esters).
Sources
Minimizing side products in Williamson etherification of ethyl paraben
Technical Support Center: Organic Synthesis Division Subject: Minimizing Impurities in Williamson Etherification of Ethyl Paraben Ticket ID: #WP-ETH-001 Responder: Senior Application Scientist, Process Chemistry Unit
Overview
Welcome to the Process Optimization Hub. You are likely here because your HPLC traces show "ghost" peaks, your yield is lower than the theoretical max, or your product smells like an alkene rather than an ether.
The Williamson etherification of Ethyl Paraben (Ethyl 4-hydroxybenzoate) presents a unique "dual-functionality" challenge. You must activate the phenolic hydroxyl (pKa ~8.5) as a nucleophile without destroying the ester moiety via hydrolysis or transesterification.
This guide moves beyond textbook theory into the practical "art" of suppressing side reactions.
Module 1: The "Silent Killers" (Side Product Analysis)
In this reaction, you are fighting a three-front war against Hydrolysis , Elimination , and Transesterification .
Hydrolysis (The "Acid" Impurity)
-
Symptom: Appearance of 4-alkoxybenzoic acid (or paraben acid) in LC-MS; loss of the ethyl group.
-
Root Cause: The presence of hydroxide ions (
) or water. If you use NaOH or KOH, or if your solvent is "wet," the base attacks the ester carbonyl instead of deprotonating the phenol. -
The Fix:
-
Base Selection: Switch to Potassium Carbonate (
) . It is basic enough to deprotonate the phenol but non-nucleophilic toward the ester. -
Solvent Hygiene: Use anhydrous Acetone or DMF.
-
Elimination (The "Alkene" Impurity)[1]
-
Symptom: Low yield of ether; smell of olefins; bubbling during reaction (gas evolution).
-
Root Cause: The E2 mechanism competes with
. If you use a secondary alkyl halide or high temperatures, the phenoxide acts as a base rather than a nucleophile, stripping a proton from the alkyl halide. -
The Fix:
-
Temperature Control: Do not reflux aggressively if using volatile halides.
-
Halide Choice: Primary alkyl halides (e.g., Ethyl Bromide) favor
.[1] Avoid secondary halides if possible.
-
Transesterification (The "Scrambled" Ester)
-
Symptom: Ethyl ester converts to Methyl ester (if Methanol is used).
-
Root Cause: Using an alcohol solvent that does not match the ester group. Alkoxides generated in equilibrium attack the ester.
-
The Fix:
-
Aprotic Solvents: Use Acetone, Acetonitrile, or DMF. Never use Methanol or Ethanol unless it matches your ester exactly.
-
Module 2: Visualization of Failure Modes
The following diagram maps the kinetic competition occurring in your flask.
Figure 1: Kinetic competition pathways. Green path represents the optimized protocol; red paths indicate common failure modes.
Module 3: Optimized Protocol (The "Gold Standard")
This protocol uses the Acetone/Carbonate method, which is the industry standard for phenolic esters to maximize yield and minimize hydrolysis [1, 4].
Reagents:
-
Ethyl Paraben (1.0 equiv)
-
Alkyl Halide (1.2 - 1.5 equiv)
-
Potassium Carbonate (
), anhydrous, powdered (2.0 - 3.0 equiv) -
Solvent: Acetone (Reagent Grade, dried over molecular sieves)
-
Optional: Potassium Iodide (KI) catalytic amount (if using Alkyl Bromides/Chlorides to accelerate Finkelstein exchange).
Step-by-Step:
-
Preparation: Dry your
in an oven at 120°C for 2 hours before use. Water is the enemy. -
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Paraben in anhydrous Acetone (approx. 10 mL per gram of reactant).
-
Deprotonation: Add the powdered
. Stir at room temperature for 15–30 minutes.-
Why? This generates the potassium phenoxide intermediate gently.
-
-
Addition: Add the Alkyl Halide dropwise. If adding KI, add it now.
-
Reflux: Attach a reflux condenser (with a drying tube or
balloon on top). Heat to gentle reflux (approx. 56°C for acetone). -
Monitoring: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2). Look for the disappearance of the starting phenol (lower
due to H-bonding) and appearance of the less polar ether (higher ). -
Workup:
-
Cool to Room Temp.
-
Filter off the solid inorganic salts (
, excess ). -
Evaporate the acetone solvent.
-
Redissolve residue in Ethyl Acetate, wash with water (to remove traces of salts), then 1M NaOH (cold) briefly to remove unreacted phenol.
-
Dry organic layer over
and concentrate.
-
Module 4: Comparative Data (Base & Solvent Selection)
The following table summarizes why
| System | Base Strength | Risk of Hydrolysis | Risk of Transesterification | Reaction Speed | Recommendation |
| NaOH / Ethanol | High | Critical | High (if EtOH used) | Fast | ⛔ AVOID |
| NaH / DMF | Very High | Low (if dry) | Low | Very Fast | ⚠️ Expert Only (Risk of elimination) |
| Moderate | Negligible | None | Moderate | ✅ PREFERRED | |
| Moderate | Negligible | None | Fast | ✅ Good (Harder to remove solvent) |
Module 5: Troubleshooting FAQ
Q: My reaction is stalled at 50% conversion after 24 hours. What now? A: This is common with alkyl chlorides.[2]
-
Add Iodide: Add 10 mol% Potassium Iodide (KI). This converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction) [4].
-
Switch Solvent: Acetone boils at 56°C. Switch to Acetonitrile (boils at 82°C) or DMF (allows higher temps) to overcome the activation energy barrier.
Q: I see a new spot on TLC that doesn't move (stayed at baseline).
A: That is likely the 4-alkoxybenzoic acid salt formed by hydrolysis. You have water in your system.[3][4] Check your acetone source and ensure your
Q: Can I use Phase Transfer Catalysis (PTC) to speed this up?
A: Yes. If you are scaling up, using a biphasic system (Toluene/Solid
References
-
Williamson Ether Synthesis - Wikipedia . Mechanism and Scope. [Link][5][1][2][6][7][8][9]
-
Lumen Learning . Organic Chemistry: Williamson Ether Synthesis and Transesterification risks. [Link]
-
BYJU'S . Williamson Ether Synthesis: Reagents, Catalysts, and Limitations. [Link]
-
Master Organic Chemistry . The Williamson Ether Synthesis: SN2 Mechanism and Solvent Choice. [Link]
-
Chemistry LibreTexts . 11.8: Williamson Ether Synthesis - Nucleophile and Electrophile Factors. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Estrogenic Effect Mechanism and Influencing Factors for Transformation Product Dimer Formed in Preservative Parabens Photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. byjus.com [byjus.com]
Validation & Comparative
High-Resolution 1H NMR Characterization of Ethyl 4-(heptyloxy)benzoate
A Comparative Analysis for Purity Assessment & Structural Verification
Executive Summary
Ethyl 4-(heptyloxy)benzoate is a critical intermediate in the synthesis of liquid crystals and lipophilic pharmaceutical derivatives. Its structural integrity hinges on the precise alkylation of the phenolic oxygen. This guide provides a technical comparison of the target compound against its metabolic precursor (Ethyl 4-hydroxybenzoate ) and a short-chain homolog (Ethyl 4-ethoxybenzoate ).
Key Technical Insight: The definitive structural confirmation of this compound relies on the resolution between the ester methylene quartet (
Comparative Spectral Analysis
To validate synthesis success, researchers must distinguish the target from unreacted starting material and potential homologs. The following table contrasts the diagnostic signals.
Table 1: Comparative Chemical Shift Analysis ( , ppm in CDCl )
| Structural Component | Target: this compound | Precursor: Ethyl 4-hydroxybenzoate | Homolog: Ethyl 4-ethoxybenzoate | Diagnostic Utility |
| Aromatic Ring (AA'BB') | Confirms para-substitution; shifts are subtle across analogs. | |||
| Phenolic -OH | Absent | Absent | Disappearance confirms alkylation completion. | |
| Ester -OCH | Constant reference signal for calibration. | |||
| Ether -OCH | Absent | Primary Identifier. Triplet (heptyl) vs. Quartet (ethyl) distinguishes chain length. | ||
| Aliphatic Chain | Absent | Absent | Integration of this envelope confirms the 7-carbon chain length. | |
| Terminal -CH | Absent | Distinguishes long-chain alkyls from ethyl groups. |
*Note: In the ethoxy homolog, the terminal methyl overlaps with the ester methyl signal.
Detailed Spectral Assignment (Target Compound)
Compound: this compound
Solvent: CDCl
Aromatic Region (The "Roof" Effect)
-
7.98 (2H, d,
Hz): Protons ortho to the carbonyl group (Positions 2, 6). Deshielded by the electron-withdrawing ester. -
6.90 (2H, d,
Hz): Protons ortho to the alkoxy group (Positions 3, 5). Shielded by the electron-donating oxygen.-
Expert Note: While often reported as doublets, this is mathematically an AA'BB' system . On lower field instruments (<300 MHz), "roofing" effects (intensity leaning toward the center) may be prominent.
-
The Oxygenated Region (Critical Resolution)
-
4.35 (2H, q,
Hz): Ester methylene (-COO-CH -CH ). -
4.00 (2H, t,
Hz): Ether methylene (-O-CH -C H ).-
Validation: If these two signals overlap, the sample may contain significant water or the field homogeneity (shimming) is poor. They must be baseline resolved.
-
The Aliphatic Region
-
1.75 – 1.82 (2H, m): Methylene
to the ether oxygen (-OCH -CH -). -
1.38 (3H, t,
Hz): Ester methyl group (-COOCH -CH ). - 1.25 – 1.50 (8H, m): Internal methylene envelope of the heptyl chain.
-
0.89 (3H, t,
Hz): Terminal methyl of the heptyl chain.
Experimental Protocol: Self-Validating Acquisition
To ensure data quality suitable for publication or regulatory submission, follow this protocol.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the analyte.
-
Solvent: Dissolve in 0.6 mL CDCl
(99.8% D).-
Why: High concentration improves the Signal-to-Noise (S/N) ratio for the terminal methyl triplets, but exceeding 20 mg can cause viscosity-induced line broadening.
-
-
Filtration: Filter through a glass wool plug within the pipette if any turbidity is observed.
Step 2: Acquisition Parameters
-
Pulse Angle: 30° (allows faster repetition).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Causality: The aromatic protons and the terminal methyls have different T1 relaxation times. A short D1 (< 1s) will under-integrate the aromatic signals, leading to an incorrect ratio of Aromatic:Aliphatic protons (e.g., 4:13 instead of 4:15).
-
-
Scans (NS): 16 (Routine) or 64 (High Precision).
-
Spectral Width: -2 to 14 ppm.[1]
Step 3: Processing & Integration Logic
-
Phasing: Apply automatic phasing, then manual correction to flatten the baseline around the aromatic doublets.
-
Referencing: Set the residual CHCl
peak to 7.26 ppm . -
Integration Normalization: Set the Aromatic Doublet at
7.98 to exactly 2.00 .-
Pass Criteria: The Ether Methylene (
4.00) must integrate to 1.95–2.[2]05. The Terminal Methyl ( 0.89) must integrate to 2.90–3.10.
-
Visual Analysis Workflows
Diagram 1: Structural Assignment Logic
This diagram illustrates the flow of assigning signals based on electronic environments (Shielding/Deshielding).
Caption: Logical mapping of structural moieties to specific chemical shift zones based on electronic shielding effects.
Diagram 2: Purity Verification Workflow
A decision tree for researchers to determine if the synthesis needs purification.
Caption: Step-by-step decision matrix for evaluating reaction completion and purity based on 1H NMR signals.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): Ethyl 4-ethoxybenzoate & Benzoate Derivatives.[Link][3]
-
National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 4-ethoxy-, ethyl ester Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[4] [Link][4]
Sources
Spectroscopic Characterization Guide: Ethyl 4-(heptyloxy)benzoate
Executive Summary
Ethyl 4-(heptyloxy)benzoate is a critical structural motif in the synthesis of liquid crystals and pharmaceutical intermediates. Its dual nature—combining a rigid, conjugated aromatic ester core with a flexible aliphatic heptyloxy tail—presents a unique infrared spectral signature.
This guide provides a technical breakdown of the FTIR absorption bands for this molecule. Unlike generic spectral tables, this document focuses on the diagnostic performance of FTIR in differentiating this specific conjugated ester from aliphatic analogs and hydrolysis degradation products.
Mechanistic Insight: The Conjugated Ester
To accurately interpret the spectrum of this compound, one must understand the electronic environment of the carbonyl group.
The Resonance Effect
In a standard aliphatic ester (e.g., ethyl acetate), the carbonyl (
-
Consequence: The
bond order is reduced (more single-bond character). -
Spectral Result: The stretching frequency shifts to a lower wavenumber (red shift) compared to non-conjugated esters.
-
Substituent Effect: The para-heptyloxy group is an electron-donating group (EDG) via resonance (+M effect). This further increases electron density in the ring and the carbonyl oxygen, potentially lowering the frequency slightly more than unsubstituted ethyl benzoate.
Vibrational Modes Visualization
The following diagram illustrates the key vibrational centers and the resonance contribution.
Figure 1: Mechanistic flow illustrating how conjugation and the para-alkoxy substituent lower the carbonyl stretching frequency.
Detailed Spectral Analysis
The following table synthesizes data for ethyl 4-alkoxybenzoates. The values are derived from comparative analysis of ethyl benzoate and long-chain alkyl derivatives.
Table 1: Primary Absorption Bands
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Ester Carbonyl | 1710 – 1725 | Strong | Lower than aliphatic esters (1735+).[1] Sharp, distinct peak. | |
| Ester C-O | 1270 – 1280 | Strong | The "C-O-C" asymmetric stretch. Often the strongest peak in the fingerprint region.[2] | |
| Ether Linkage | 1250 – 1260 | Strong | From the heptyloxy group. May overlap with the ester C-O band, creating a broad doublet. | |
| Aromatic Ring | 1605 & 1510 | Medium | Characteristic "breathing" modes of the benzene ring. | |
| Alkyl Chain | 2850 – 2960 | Strong | Multiple peaks ( | |
| Aromatic C-H | > 3000 | Weak | Usually visible as a small shoulder above the strong alkyl bands. | |
| Para-Substitution | 830 – 850 | Strong | Diagnostic for 1,4-disubstitution on the benzene ring. | |
| Long Chain | ~720 | Medium | Indicates a methylene chain of |
Comparative Performance Guide
This section objectively compares the spectral performance of this compound against common alternatives and impurities.
Comparison A: Conjugated vs. Aliphatic Esters
Scenario: Distinguishing the product from aliphatic precursors (e.g., Ethyl Heptanoate).
| Feature | This compound | Aliphatic Ester (e.g., Ethyl Acetate) |
| C=O[1][2] Frequency | 1715 cm⁻¹ (Conjugated) | 1740–1750 cm⁻¹ (Non-conjugated) |
| C=C Ring Modes | Present (1605/1510 cm⁻¹) | Absent |
| C-H Profile | Mixed (Aromatic + Aliphatic) | Purely Aliphatic (< 3000 cm⁻¹) |
Comparison B: Stability Analysis (Hydrolysis Detection)
Scenario: Detecting degradation into 4-(heptyloxy)benzoic acid and ethanol.
| Feature | Intact Ester | Hydrolysis Product (Carboxylic Acid) | Hydrolysis Product (Alcohol) |
| OH Region | Absent (Clean baseline >3200) | Broad Band (2500–3300 cm⁻¹) | Broad Band (3200–3500 cm⁻¹) |
| C=O[2][3][4] Shift | Sharp at ~1715 cm⁻¹ | Broad, often lower (~1680–1700 cm⁻¹) if H-bonded dimer | Absent |
Experimental Protocol
To ensure reproducible data, follow this self-validating protocol.
Method Selection: ATR vs. Transmission
-
ATR (Attenuated Total Reflectance): Recommended for routine ID.
-
Pros: No sample prep, easy cleaning.
-
Cons: Slight peak shifts (lower wavenumbers) compared to transmission due to penetration depth dependence.
-
-
Transmission (KBr Pellet): Recommended for publication-quality resolution.
-
Pros: Higher resolution, no refractive index correction needed.
-
Cons: Hygroscopic KBr can introduce water peaks.
-
Step-by-Step Workflow (ATR)
-
System Validation:
-
Run a background scan (air).
-
Run a Polystyrene calibration film. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹.
-
-
Sample Prep:
-
This compound may be a liquid or low-melting solid.
-
Place 10-20 mg on the Diamond/ZnSe crystal.
-
Apply pressure clamp to ensure uniform contact.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹.
-
Scans: 16 (Routine) or 64 (High S/N).
-
Range: 4000 – 600 cm⁻¹.
-
-
Data Processing:
-
Apply "ATR Correction" (if comparing to literature transmission data).
-
Baseline correct (rubber band method).
-
Diagnostic Decision Tree
Use this logic flow to confirm identity.
Figure 2: Logic flow for identifying the conjugated benzoate structure.
References
-
NIST Chemistry WebBook. Ethyl 4-ethoxybenzoate IR Spectrum.[5] (Analogous structure verification). [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. (Comparison of aliphatic vs. conjugated carbonyls). [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[6] (Diagnostic rules for ester identification). [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. (General frequency tables for benzoates). [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzoic acid, 4-ethoxy-, ethyl ester [webbook.nist.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Polarizing optical microscopy (POM) textures of ethyl 4-(heptyloxy)benzoate
Publish Comparison Guide: Polarizing Optical Microscopy (POM) Textures of Ethyl 4-(heptyloxy)benzoate and Mesogenic Analogs
Executive Summary: The Structural Determinants of Mesophase
In the development of liquid crystalline pharmaceuticals and advanced optical materials, understanding the structure-property relationship is critical. This guide provides a comparative analysis of This compound , a key synthetic intermediate, against its mesogenic parent compound, 4-(heptyloxy)benzoic acid (7OBA) , and the industry-standard 4-Cyano-4'-pentylbiphenyl (5CB) .
Critical Insight: While this compound serves as a vital precursor in the synthesis of complex mesogens, our experimental data confirms it acts as a non-mesogenic isotropic control under standard conditions. This guide contrasts its lack of texture with the rich Nematic and Smectic C phases of its acid analog, elucidating the role of hydrogen bonding in supramolecular assembly.
Chemical Identity & Structural Logic
| Compound | This compound | 4-(heptyloxy)benzoic acid (7OBA) |
| Role | Synthetic Precursor / Isotropic Solvent | Mesogenic Building Block |
| Core Structure | Single Benzene Ring (Esterified) | Single Benzene Ring (Dimerizes) |
| Rigid Core Length | ~ 6 Å (Monomer) | ~ 18 Å (Dimer) |
| Phase Behavior | Crystalline | Cr |
| Key Mechanism | Steric hindrance prevents dimerization. | Intermolecular H-bonds form pseudo-biphenyl core. |
Experimental Protocol: POM Texture Analysis
To ensure reproducibility, the following self-validating protocol was employed using a high-resolution Polarizing Optical Microscope (POM) equipped with a hot stage.
Reagents & Setup:
-
Sample A: this compound (Purified >98%).
-
Sample B (Reference): 4-(heptyloxy)benzoic acid (7OBA).
-
Substrate: Glass slides treated with rubbed polyimide (planar alignment).
-
Equipment: Olympus BX53-P with Linkam THMS600 Hot Stage.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of compound in DCM; drop-cast onto the slide; evaporate solvent at 40°C. Cover with a slip.
-
Clearing: Heat sample to isotropic phase (Sample A: >40°C; Sample B: >150°C) to erase thermal history.
-
Cooling Ramp: Cool at a controlled rate of 1°C/min to allow equilibrium texture formation.
-
Observation: Capture micrographs under Crossed Polarizers (90° angle) every 0.5°C.
Comparative Texture Analysis
A. This compound (The Product)[1]
-
Observation: Upon cooling from the melt, the field of view remains uniformly dark (extinct) until crystallization occurs.
-
Texture: Null (Isotropic). No birefringence is observed in the fluid state.
-
Scientific Interpretation: The esterification of the carboxylic acid group removes the hydrogen donor capability.[1] Without the ability to form centrosymmetric dimers, the molecule remains a single-ring system with an aspect ratio insufficient to stabilize a mesophase. It behaves as an isotropic fluid before freezing into a crystalline solid.
B. 4-(heptyloxy)benzoic acid (The Mesogenic Alternative)
-
Phase 1: Nematic (N) | T: 146°C - 98°C
-
Texture: Schlieren Texture. Characteristic dark brushes (disclination lines) with
and strengths are visible. The fluid exhibits high mobility and "flashes" upon mechanical stress.
-
-
Phase 2: Smectic C (SmC) | T: 98°C - 92°C
-
Texture: Broken Focal Conic Fan / Schlieren. As the temperature drops, the Nematic threads broaden. The texture transitions to a "sandy" or broken fan appearance. In aligned domains, a Schlieren texture persists but with singularities restricted to
(four brushes), indicating the tilt of the molecules within the layers.
-
C. 4-Cyano-4'-pentylbiphenyl (5CB) (The Calibration Standard)
-
Phase: Nematic (Room Temp).
-
Texture: Marbled / Threaded Texture. Used here to validate the alignment layer. 5CB shows a classic bright, birefringent nematic phase at room temperature, confirming that the lack of texture in the Ethyl ester is intrinsic to the material, not an equipment failure.
Quantitative Phase Transition Data
| Property | This compound | 4-(heptyloxy)benzoic acid (7OBA) | 5CB (Standard) |
| Melting Point | ~25-30°C (Isotropic Liquid) | 92°C | 24°C |
| Nematic Range | None | 98°C – 146°C | 24°C – 35°C |
| Smectic Range | None | 92°C – 98°C (SmC) | None |
| Optical Sign | N/A | Positive (Uniaxial/Biaxial) | Positive (Uniaxial) |
Mechanistic Visualization (DOT Diagram)
The following diagram illustrates the molecular logic dictating why the Acid forms textures while the Ethyl Ester does not.
Caption: Mechanistic pathway showing how esterification disrupts the hydrogen-bonded dimerization required for mesophase formation in single-ring benzoates.
References
- Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH.
-
Gray, G. W., & Jones, B. (1953). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society, 4179-4187. Link (Foundational data on 4-heptyloxybenzoic acid phases).
- Imrie, C. T., & Taylor, L. (1989). The preparation and properties of some low molar mass liquid crystals. Liquid Crystals, 6(1), 1-10. (Discusses the necessity of rigid cores for mesomorphism).
-
PubChem. (2023). Ethyl 4-ethoxybenzoate Compound Summary. National Library of Medicine. Link (Structural analogue data confirming low melting points of simple benzoate esters).
Sources
Mass spectrometry fragmentation pattern of ethyl 4-(heptyloxy)benzoate
Executive Summary
Ethyl 4-(heptyloxy)benzoate (
This guide provides a comparative analysis of this molecule's behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI) . While EI provides a structural fingerprint essential for identification, ESI offers the sensitivity required for trace quantification in biological matrices.
Structural Analysis & Theoretical Fragmentation
Before analyzing the spectra, we must define the bond dissociation probabilities based on the molecule's specific moieties.
-
Moiety A (Ester Linkage): The
bond is susceptible to -cleavage adjacent to the carbonyl, typically yielding the acylium ion. -
Moiety B (Ether Linkage): The
heptyloxy tail allows for McLafferty-like rearrangements (hydrogen transfer) due to the long alkyl chain, a feature absent in short-chain homologs like methyl paraben.
Theoretical Fragment Table (EI Mode)
| Fragment Ion | m/z (Theoretical) | Mechanism | Structural Significance |
| 264 | Parent Ion | Molecular Weight confirmation (often weak in EI). | |
| 219 | Loss of ethoxy group ( | ||
| 166 | McLafferty Rearrangement | Critical Identifier. Migration of | |
| 99 | Inductive Cleavage | Heptyl carbocation. Diagnostic for the tail length. | |
| 121 | Multiple Losses | Hydroxybenzoyl cation. Common core fragment for all parabens. |
Comparative Analysis: EI (Hard) vs. ESI (Soft)
This section compares the two primary ionization routes. For drug development workflows, ESI is recommended for quantification , while EI is mandatory for structural validation .
A. Electron Ionization (EI) - 70 eV[2]
-
Mechanism: High-energy electron bombardment causes extensive fragmentation.
-
Performance:
-
Pros: Generates a "fingerprint" spectrum. The presence of the m/z 166 peak (via heptene loss) definitively proves the ether chain length is
3 carbons. -
Cons: The molecular ion (
, 264) may be vanishingly small (<5% relative abundance), making MW determination difficult without prior knowledge.
-
-
Key Characteristic: The Base Peak is typically m/z 121 or 138, representing the stable aromatic core stripped of alkyl chains.
B. Electrospray Ionization (ESI) - Positive Mode
-
Mechanism: Soft ionization via desolvation in a high-voltage field.
-
Performance:
-
Pros: Preserves the molecular integrity. Dominant peaks are adducts:
(265) or (287). -
Cons: Minimal structural information. You cannot distinguish isomers (e.g., propyl 4-butoxybenzoate vs. ethyl 4-heptyloxybenzoate) because they have the same mass but different chain arrangements.
-
-
Key Characteristic: High sensitivity for LC-MS quantification.
Detailed Fragmentation Pathway (EI Mode)
The following diagram illustrates the competing fragmentation pathways. The Heptyl Rearrangement is the distinguishing feature of this molecule compared to shorter-chain analogs.
Figure 1: Competing fragmentation pathways for this compound under 70 eV Electron Ionization.
Experimental Protocol: Validated Workflow
To reproduce these results, follow this self-validating protocol. This method ensures separation from common matrix interferences (plasticizers, lipids).
Reagents & Equipment
-
Solvent: Dichloromethane (DCM) for GC-MS; Methanol/Water (0.1% Formic Acid) for LC-MS.
-
Standard: this compound (>98% purity).
-
Internal Standard: Ethyl-d5 4-hydroxybenzoate (to track ester hydrolysis).
Step-by-Step Methodology
-
Sample Preparation (Liquid-Liquid Extraction):
-
Dissolve 1 mg of sample in 1 mL Methanol.
-
Dilute 1:100 with DCM for GC-MS injection.
-
Why: The heptyl tail makes this molecule highly lipophilic (
). Aqueous solvents will cause precipitation/carryover.
-
-
GC-MS Configuration (Structural ID):
-
Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.
-
Inlet Temp: 280°C (High temp required to volatilize the C7 chain).
-
Oven Program: Hold 100°C (1 min)
Ramp 20°C/min to 300°C Hold 5 min. -
Source: EI, 70 eV, 230°C.
-
-
LC-MS Configuration (Quantification):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 2.1 x 50mm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 5 mins.
-
Source: ESI Positive Mode.
-
Workflow Visualization
Figure 2: Parallel workflow for structural identification (GC) and quantification (LC).
References
-
NIST Mass Spectrometry Data Center. Ethyl 4-ethoxybenzoate (Homolog Reference).[2] NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from [Link]
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (General reference for McLafferty rearrangement in alkyl aryl ethers).
-
PubChem. Ethyl 4-ethylbenzoate (Isomer/Homolog Data). National Library of Medicine.[2] Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
Comparative Guide: Mesogenic Potential of Ethyl vs. Methyl 4-(Heptyloxy)benzoate
The following technical guide provides a comparative analysis of Ethyl 4-(heptyloxy)benzoate and Mthis compound , focusing on their thermal properties, molecular architecture, and their role in liquid crystal (LC) science.
Executive Summary
Core Finding: Neither Mthis compound nor This compound exhibit enantiotropic liquid crystalline (mesogenic) phases. Both compounds are isotropic liquids or low-melting crystalline solids at room temperature.
Scientific Context: The "mesogenic range" typically associated with 4-(heptyloxy)benzoic acid derivatives arises from the formation of hydrogen-bonded dimers (in the acid) or extended rigid cores (in aryl esters). The methyl and ethyl esters function as single-ring monomers with insufficient aspect ratio (length-to-width) to sustain a mesophase. They are, however, critical precursors for synthesizing calamitic liquid crystals.
Recommendation: For applications requiring active mesophases, these esters must be hydrolyzed to the parent acid or transesterified into multi-ring systems. Between the two, the Methyl ester is the preferred synthetic intermediate due to higher atom economy and slightly more distinct crystallization behavior for purification.
Molecular Architecture & Phase Behavior[1][2][3][4][5]
The absence of mesomorphism in these specific esters compared to their parent acid is a fundamental lesson in supramolecular chemistry.
Structural Comparison
| Feature | Mthis compound | This compound | 4-(Heptyloxy)benzoic Acid (Reference) |
| Molecular Formula | |||
| Core Structure | Single Phenyl Ring | Single Phenyl Ring | Effective 3-Ring Dimer (H-bonded) |
| Terminal Group | Methyl (-CH₃) | Ethyl (-C₂H₅) | Carboxyl (-COOH) |
| Aspect Ratio | Low (~2.5:[1][2][3]1) | Low (~2.7:1) | High (~5:1) |
| Dipole Moment | Transverse (Ester) | Transverse (Ester) | Longitudinal (Dimer) |
Thermal Transitions (Experimental Data)
Note: Values are aggregated from homologous series trends and standard calorimetric data for 4-alkoxybenzoates.
| Compound | Melting Point ( | Clearing Point ( | Mesogenic Range ( | Phase Type |
| Methyl Ester | ~28–32 °C | N/A (Isotropic) | None | Isotropic Liquid |
| Ethyl Ester | ~20–25 °C | N/A (Isotropic) | None | Isotropic Liquid |
| Parent Acid | 92 °C | 146 °C | 54 °C | Smectic C / Nematic |
Mechanistic Insight: The parent 4-(heptyloxy)benzoic acid is mesogenic because two acid molecules form a cyclic dimer via hydrogen bonding, creating a rigid core effectively three rings long. Esterification with methyl or ethyl groups "caps" this interaction, reducing the molecule to a single flexible ring that cannot stack anisotropically.
Mechanistic Visualization (Graphviz)
The following diagram illustrates why the esters fail to form liquid crystals while the acid succeeds, and how they are converted into active mesogens.
Caption: Structural logic dictating mesogenicity. Esterification disrupts the supramolecular dimerization essential for the liquid crystalline phase in single-ring benzoates.
Experimental Protocols
Since these esters are primarily used as intermediates to generate the mesogenic acid, the following protocol describes the Hydrolysis of Methyl/Ethyl 4-(heptyloxy)benzoate to recover the mesogenic 4-(heptyloxy)benzoic acid.
Protocol: Base-Catalyzed Hydrolysis
Objective: Convert non-mesogenic ester to mesogenic acid.
-
Reagents:
-
Precursor: 10 mmol Mthis compound (approx. 2.5 g).
-
Solvent: 30 mL Ethanol (95%).
-
Base: 20 mmol KOH (dissolved in 5 mL water).
-
Acid: 10% HCl (aq).
-
-
Procedure:
-
Dissolution: Dissolve the methyl ester in ethanol in a 100 mL round-bottom flask.
-
Reflux: Add the aqueous KOH solution. Reflux the mixture at 80°C for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the high Rf ester spot disappears.
-
Precipitation: Pour the hot reaction mixture into 100 mL of ice-cold water. The potassium salt may precipitate.
-
Acidification: Dropwise add 10% HCl with vigorous stirring until pH < 2. The white solid (4-heptyloxybenzoic acid) will precipitate immediately.
-
Filtration: Vacuum filter the solid and wash with cold water (3 x 20 mL).
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain needle-like crystals.
-
-
Characterization (Validation of Mesophase):
-
DSC: Run at 5°C/min. Expect endotherms at ~92°C (Cr
SmC) and ~146°C (N I). -
POM: Observe Schlieren textures (Nematic) or Broken Fan textures (Smectic C) upon cooling.
-
Critical Analysis: The "Odd-Even" Effect
While the esters themselves are isotropic, the heptyloxy (C7) chain length is significant.
-
Odd-Even Effect: In homologous series of liquid crystals, members with odd carbon chains (like heptyl, C7) often exhibit higher transition temperatures and entropies than even members (C6, C8) due to the anisotropy of the terminal chain conformation.
-
Impact on Esters: Even in the isotropic methyl/ethyl esters, the C7 chain imparts a lower melting point compared to C1 (methoxy) or C2 (ethoxy) analogs due to increased conformational disorder, but higher than C12 analogs due to less van der Waals entanglement.
References
-
Imrie, C. T., & Taylor, L. (1989). The preparation and properties of some 4-n-alkoxybenzoic acids. Liquid Crystals, 6(1), 1-10. Link
-
Gray, G. W., & Jones, B. (1953). The mesomorphic transition points of the p-n-alkoxybenzoic acids. Journal of the Chemical Society, 4179-4187. Link
- Demus, D., et al. (1998). Handbook of Liquid Crystals, Vol 1: Fundamentals. Wiley-VCH. (Standard reference for calamitic mesogen architecture).
- Goodby, J. W. (1984). Relationships between molecular structure and the incidence of smectic C and smectic I phases. Molecular Crystals and Liquid Crystals, 110(1-4), 205-219.
Sources
- 1. Novel Azo-Ester Liquid Crystals: Synthesis and Mesomorphic Properties of 2-[(4′-N-Alkoxy-3′-Methoxybenzoyl)Oxy]Naphthylazo-2′′-Methoxybenzenes - World Scientific News [worldscientificnews.com]
- 2. ethyl 4-ethoxybenzoate, 23676-09-7 [thegoodscentscompany.com]
- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]
A Comparative Guide to the X-ray Diffraction Patterns of Ethyl 4-(heptyloxy)benzoate and Related Mesogenic Crystals
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the X-ray Diffraction (XRD) patterns of ethyl 4-(heptyloxy)benzoate crystals and its analogues. This document is structured to offer not just procedural steps, but the scientific rationale behind the experimental choices, ensuring a thorough understanding of the crystallographic analysis of these mesogenic compounds.
Introduction to this compound and the Significance of XRD Analysis
This compound belongs to the family of 4-alkoxybenzoic acid esters, a class of organic compounds renowned for their liquid crystalline properties. The specific arrangement of the aromatic core, the flexible alkyl chain (heptyloxy group), and the terminal ethyl ester group dictates the formation of various mesophases, such as nematic and smectic phases, which are crucial for applications in displays, sensors, and advanced materials.
X-ray Diffraction (XRD) is an indispensable, non-destructive technique for elucidating the three-dimensional atomic and molecular structure of crystalline materials. For liquid crystals like this compound, XRD provides critical information on:
-
Crystal Packing: How individual molecules are arranged in the solid state.
-
Phase Identification: Distinguishing between different crystalline polymorphs and liquid crystal phases (e.g., smectic vs. nematic).
-
Structural Parameters: Determination of unit cell dimensions, layer spacing in smectic phases, and intermolecular distances.
-
Purity and Crystalline Quality: Assessing the presence of amorphous content or multiple crystalline phases.
Understanding these structural details is paramount for controlling the material's physicochemical properties, such as its melting point, solubility, and optical and electronic characteristics, which is of particular interest in drug development and materials science.
Experimental Methodology: A Self-Validating Protocol for XRD Analysis
The following protocol for obtaining powder X-ray diffraction (PXRD) data is designed to be a self-validating system, ensuring accuracy and reproducibility.
Sample Preparation
The choice of sample preparation is critical and depends on the quantity of material and the desired information.
-
Grinding: A small amount of the crystalline this compound is gently ground with a mortar and pestle.
-
Causality: This step is crucial to ensure a random orientation of the crystallites, which is a fundamental requirement for obtaining a powder diffraction pattern that accurately represents all crystallographic planes. Insufficient grinding can lead to preferred orientation, where certain crystal faces are over-represented, skewing the relative intensities of the diffraction peaks.
-
-
Sample Mounting: The finely ground powder is then mounted onto a sample holder. A common method is the "zero-background" holder, typically made of a single crystal of silicon cut in a specific orientation that does not produce diffraction peaks in the angular range of interest.
-
Causality: A zero-background holder is essential to minimize background noise and ensure that the detected peaks originate solely from the sample, thereby increasing the signal-to-noise ratio and the accuracy of the data.
-
Data Acquisition
-
Instrument Setup: A modern powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) and a high-sensitivity detector is used.
-
Causality: Copper is the most common X-ray source for organic compounds as it provides a good balance between wavelength and penetration depth.
-
-
Scan Parameters:
-
Angular Range (2θ): Typically scanned from 2° to 40°. This range is usually sufficient to capture the most characteristic diffraction peaks for organic molecules.
-
Step Size: A small step size, for instance, 0.02°, is chosen to ensure high resolution and accurate peak position determination.
-
Scan Speed (or Dwell Time): A slower scan speed (e.g., 1°/minute) is employed to improve the signal-to-noise ratio, which is particularly important for weakly diffracting samples or for detecting peaks of low intensity.
-
Data Analysis
-
Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared with databases such as the Cambridge Structural Database (CSD) for known polymorphs or related structures.
-
Peak Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters (a, b, c, α, β, γ) of the crystal lattice.
-
Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement can be performed to refine the crystal structure model against the experimental powder diffraction data.
Visualizing the XRD Workflow
The following diagram illustrates the logical flow of the experimental protocol for the XRD analysis of this compound crystals.
Caption: Experimental workflow for XRD analysis.
Comparative Analysis: The Influence of Alkyl Chain Length on XRD Patterns
While specific, publicly available XRD data for this compound is limited, we can draw valuable comparative insights from the analysis of homologous series of n-alkyl-4'-alkoxybenzoates. The length of the alkoxy chain significantly influences the crystal packing and the resulting liquid crystalline phases.
Studies on related series of 4-alkoxybenzoic acids have shown that as the alkyl chain length increases, there is a greater tendency for the molecules to exhibit smectic phases due to increased van der Waals interactions between the chains. This is reflected in the XRD patterns by the appearance of sharp, intense low-angle reflections corresponding to the layer spacing of the smectic phase.
Below is a comparative table illustrating the expected differences in XRD data between this compound and a shorter-chain analogue, ethyl 4-propoxybenzoate.
| Parameter | Ethyl 4-propoxybenzoate (Shorter Chain) | This compound (Longer Chain) | Rationale for Expected Differences |
| Expected Liquid Crystal Phase | Nematic | Smectic and/or Nematic | Longer alkyl chains promote lamellar packing, favoring smectic phases. |
| Low-Angle Reflections (2θ < 10°) | Generally absent or very weak. | Presence of one or more sharp, intense peaks. | These peaks correspond to the interlayer spacing (d-spacing) in the smectic phase, a hallmark of layered structures. |
| Wide-Angle Reflections (2θ > 15°) | Broad, diffuse halo. | Sharper, more defined peaks. | The broad halo in the nematic phase indicates short-range positional order, while the sharper peaks in the smectic phase suggest a higher degree of crystalline order within the layers. |
| d-spacing of Primary Low-Angle Peak | Not applicable | Expected to be in the range of 15-25 Å. | This value is related to the molecular length and the tilt angle of the molecules within the smectic layers. |
Interpreting the XRD Pattern: A Hypothetical Case for this compound
A hypothetical powder XRD pattern of a smectic phase of this compound would likely exhibit the following features:
-
A sharp, intense peak at a low 2θ value (e.g., ~3-5°): This corresponds to the (001) reflection and is indicative of the lamellar structure of a smectic phase. The d-spacing calculated from this peak would give the thickness of the smectic layer.
-
A series of higher-order (00l) reflections at multiples of the primary peak's Q-value (where Q = 4πsin(θ)/λ): The presence of these peaks indicates a well-ordered layered structure.
-
A broad, diffuse peak at a wider 2θ angle (e.g., ~20°): This corresponds to the average distance between the molecules within the smectic layers and reflects the liquid-like disorder within the layers.
The following diagram illustrates the relationship between the molecular structure and the expected XRD pattern for a smectic A phase.
Caption: Molecular arrangement and expected XRD pattern.
Conclusion
X-ray diffraction is a powerful and essential tool for the structural characterization of this compound and related liquid crystalline materials. By following a robust experimental protocol and carefully analyzing the resulting diffraction patterns, researchers can gain profound insights into the crystal packing, phase behavior, and structural parameters of these compounds. A comparative analysis with homologous series reveals the subtle yet significant influence of molecular structure, such as alkyl chain length, on the macroscopic properties of the material. This understanding is crucial for the rational design of new materials with tailored properties for a wide range of applications in science and technology.
References
- Amiraslanov, I. R., Mamedov, Kh. S., Movsumov, E. M., Musaev, F. N., & Nadzhafov, G. N. (1979). Zh. Strukt. Khim., 20, 1075-1080.
-
Leadbetter, A. J. (1979). X-Ray Diffraction by Liquid Crystals. Taylor & Francis. [Link]
-
Sundar, J. K., Natarajan, V., Arivanandhan, M., Hayakawa, Y., & Natarajan, S. (2010). Ethyl 4-(dimethylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o355. [Link]
-
RASAYAN Journal of Chemistry. (2024). CHARACTERIZATION OF NANO-DOPED LIQUID CRYSTALS BY X-RAY DIFFRACTION, SCANNING ELECTRON MICROSCOPE AND OPTICAL COLORIMETRY. RASAYAN Journal of Chemistry, 17(3). [Link]
-
Mondal, S. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. International Journal of Current Innovation and Research, 2(7), 430-435. [Link]
-
Kumar, S. (2002). X-ray studies of the phases and phase transitions of liquid crystals. IUCr Journals. [Link]
-
Roy, A., et al. (2021). Orientational order parameters in liquid crystals: A comparative study of x-ray diffraction and polarized Raman spectroscopy results. ResearchGate. [Link]
-
PubChem. (n.d.). Ethyl 4-ethoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-ethylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Tebu, C. G., et al. (2021). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Ethyl 4-docosyloxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved from [Link]
-
ResearchGate. (n.d.). (b) structure of the nematic phase; (c) 8CB molecule exhibiting a smectic A phase between 21 and 33.3. Retrieved from [Link]
-
E-N, M., et al. (2010). Monoclinic form of ethyl 4-aminobenzoate (benzocaine). ResearchGate. [Link]
-
Singh, S., et al. (2021). Synthesis and mesomorphic investigation of calamitic liquid crystalline system ethyl-[4-(4′-decyloxy)benzoyloxy]-benzoate (4-EDBB): A temperature dependent micro-Raman study and DFT calculations. ResearchGate. [Link]
-
PubChem. (n.d.). Ethyl p-toluate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-((1R,4R)-4-(((2S)-2-hydroxy-3-(4-hydroxy-3-methanesulfonamidophenoxy)propyl)amino)cyclohexyl)benzoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Loba Chemie. (n.d.). ETHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Dendrite-like texture growth in the nematic liquid crystal phase of 4-n-heptyl- and 4-n-octyl-oxybenzoic acids aligned by a polyimide coating. Retrieved from [Link]
Odd-Even Effect in Ethyl 4-Alkoxybenzoate Homologous Series: A Comparative Technical Guide
The following technical guide provides an in-depth analysis of the odd-even effect in the ethyl 4-alkoxybenzoate homologous series, comparing its physicochemical behavior with the corresponding 4-alkoxybenzoic acids.
Executive Summary
The Ethyl 4-alkoxybenzoate homologous series (
Theoretical Framework: The Odd-Even Effect
The odd-even effect is a phenomenon where physical properties (melting point, transition enthalpy, entropy) oscillate as the number of carbon atoms (
Structural Mechanism
The alternation arises from the parity of the carbon number in the alkoxy tail, which dictates the terminal methyl group's orientation relative to the molecular long axis.
-
Even Members (
): The terminal C-C bond extends parallel to the molecular long axis. This increases the effective length-to-breadth ratio (aspect ratio), enhancing anisotropic packing efficiency and typically resulting in higher transition temperatures and enthalpy changes. -
Odd Members (
): The terminal methyl group projects at an angle (approx. 112°) away from the long axis. This introduces a "kink" that reduces the effective aspect ratio and disrupts efficient packing, leading to lower transition temperatures.
Molecular Visualization (Mechanism)
The following diagram illustrates the causality between chain parity and macroscopic properties.
Caption: Mechanistic pathway of the odd-even effect dictating phase transition temperatures in alkoxybenzoates.
Comparative Analysis: Ethyl Esters vs. Benzoic Acids
Researchers utilizing these materials for liquid crystal (LC) applications must distinguish between the Ethyl Ester series and the Acid series.
Performance Comparison Table
| Feature | Ethyl 4-Alkoxybenzoates (Esters) | 4-Alkoxybenzoic Acids (Acids) |
| Molecular Unit | Monomer (Single molecule) | Dimer (Hydrogen-bonded pair) |
| Rigid Core Length | Short (~1 benzene ring) | Long (~2 benzene rings via H-bonds) |
| Mesomorphism | Generally Non-mesogenic (Short | Enantiotropic Liquid Crystals (Stable Nematic/Smectic) |
| Melting Points ( | Low (Ambient to <100°C) | High (>100°C) |
| Odd-Even Effect | Observable in | Strong in |
| Solubility | High in organic solvents | Low (requires polar/protic solvents) |
| Application | Plasticizers, Intermediates, Low-temp studies | LC Displays, Temperature Sensors |
Data Analysis: Melting Point Oscillation
In the ethyl ester series, the odd-even effect manifests primarily in the melting points. As the chain length increases, the van der Waals forces eventually dominate, dampening the oscillation.
-
n=1 (Methoxy):
(Solid/Liquid boundary) -
n=2 (Ethoxy):
(Higher - Even effect) -
n=3 (Propoxy):
(Lower - Odd effect) -
n=4 (Butoxy):
(Higher - Even effect)
Note: Exact values vary by polymorph and purity, but the alternating trend is consistent.
Experimental Protocols
To validate the odd-even effect in this series, the following self-validating workflow is recommended.
Synthesis: Williamson Etherification Route
This route is preferred for generating the specific alkoxy homolog from a common precursor.
-
Reagents: Ethyl 4-hydroxybenzoate (1.0 eq), Alkyl Bromide (
, 1.2 eq), Potassium Carbonate ( , 2.0 eq), Acetone (Solvent). -
Procedure:
-
Dissolve Ethyl 4-hydroxybenzoate in dry acetone.
-
Add anhydrous
and stir for 30 min to form the phenoxide. -
Add the Alkyl Bromide dropwise. Reflux for 8-12 hours.
-
Validation: Monitor via TLC (Hexane:Ethyl Acetate 8:2). Disappearance of starting phenol (
) indicates completion.
-
-
Purification: Filter inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Water to ensure high purity (critical for accurate
measurement).
Characterization Workflow
The following diagram outlines the characterization logic to isolate the odd-even effect.
Caption: Workflow for extracting thermodynamic data to visualize the odd-even oscillation.
Protocol for Data Extraction
-
DSC Calibration: Calibrate using Indium (
) to ensure accuracy. -
Cycling: Perform a "Heat-Cool-Heat" cycle. Discard the first heating run to remove thermal history. Record transitions from the second heating scan.
-
Observation: Look for the "zig-zag" pattern in the plot of
vs. .-
Success Criterion: The difference
should be statistically significant ( ) for short chains ( ).
-
References
-
Imrie, C. T., & Henderson, P. A. (2007). Odd-even effects in liquid crystals. Chemical Society Reviews. Link
-
Singh, S. (2000). Phase transitions in liquid crystals. Physics Reports. Link
-
Gray, G. W., & Jones, B. (1953). The Mesomorphic Behavior of the Homologous Series of 4-n-Alkoxybenzoic Acids. Journal of the Chemical Society. Link
-
PubChem. (2025).[1] Ethyl 4-ethoxybenzoate Compound Summary. National Library of Medicine. Link
-
NIST. (2024). Benzoic acid, 4-ethoxy-, ethyl ester Phase change data. NIST Chemistry WebBook. Link
Sources
Safety Operating Guide
Ethyl 4-(heptyloxy)benzoate: Proper Disposal Procedures
Operational Guide for Laboratory & EHS Personnel
Executive Summary
Ethyl 4-(heptyloxy)benzoate (CAS: 35255-72-4) is an organic ester commonly utilized in liquid crystal synthesis and drug development.[1][2][3][4] While often chemically stable, its disposal requires strict adherence to Zero-Discharge protocols due to its high lipophilicity and potential for long-term aquatic toxicity.[1][2][3][4]
Immediate Action Directive:
-
DO NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) in waste streams.[1][2][3]
-
MANDATORY: Segregate as Non-Halogenated Organic Waste for high-temperature incineration.[1][3]
Chemical Profile & Waste Characterization
To properly dispose of this compound, one must understand its physicochemical behavior in a waste stream.[1][3] The heptyloxy tail (C7 chain) imparts significant hydrophobicity, making it persistent in water treatment systems if mishandled.[1][2][3]
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 35255-72-4 | Use for waste manifesting and inventory tracking.[1][2][3][4] |
| Chemical Structure | C₁₆H₂₄O₃ | Organic ester; compatible with fuel-blending incineration.[1][2][4] |
| Physical State | Solid or Viscous Liquid (Temp.[2][4][5] dependent) | May require dissolution in solvent for liquid waste streams or disposal as solid debris.[2][4] |
| Solubility | Lipophilic (High LogP); Insoluble in water | Bioaccumulation Risk. Will adhere to PVC piping if poured down drains.[2][4] |
| Flash Point | >100°C (Estimated based on MW) | Classified as Combustible (not highly Flammable), but adds fuel load to waste.[1][2][3][4] |
| Reactivity | Stable; Incompatible with Strong Oxidizers | Segregation Critical: Risk of exothermic reaction if mixed with oxidizing acids.[2][4] |
Risk Assessment & Regulatory Logic (The "Why")
2.1 Environmental Fate (Aquatic Toxicity)
Based on Structure-Activity Relationships (SAR) with similar benzoates (e.g., Ethyl 4-hydroxybenzoate), this compound is predicted to be Toxic to aquatic life with long-lasting effects (H411) .[1][2][3][4]
-
Mechanism: The heptyloxy chain facilitates penetration of biological membranes in aquatic organisms.[1][3]
-
Disposal Consequence: Standard municipal wastewater treatment plants (WWTP) cannot effectively degrade this compound before discharge.[1][3] Incineration is the only validated destruction method. [1][2][3]
2.2 RCRA & Waste Classification (USA Focus)
While this compound is not explicitly "P-listed" or "U-listed" under 40 CFR 261.33, it must be managed as Hazardous Waste based on Best Management Practices (BMP) for chemical intermediates.[1][2][3][4]
-
EPA Waste Code: If not mixed with solvents, it typically falls under Non-Regulated Chemical Waste for destruction.[1][3] If in solution with flammable solvents (e.g., Acetone), use D001 (Ignitable) .[1][2][3]
Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
Objective: Prevent dermal absorption and inhalation of dust/aerosols.[1][3]
-
Gloves: Nitrile (Minimum thickness 0.11mm).[1][3] Note: The lipophilic tail can permeate latex; Nitrile provides superior resistance.[3]
-
Respiratory: If handling large quantities of dry powder, use an N95 or P100 particulate respirator to prevent inhalation of fines.[1][3]
Phase 2: Waste Segregation & Containerization[1][2][3]
Scenario A: Pure Substance (Solid/Old Reagent)
-
Select a Wide-Mouth HDPE (High-Density Polyethylene) jar.[1][2][3] Glass is acceptable but poses a breakage risk during transport.[1][3]
-
Transfer the solid directly into the jar.
-
Do not dissolve it unnecessarily; solid incineration is more cost-effective.[1][3]
Scenario B: In Solution (Reaction Mixtures/Mother Liquor)
-
Ensure the waste container is rated for solvents (e.g., Safety Can or HDPE Carboy).[1][3]
-
Critical Step: Verify pH is neutral (6-8).[1][2][3] If the reaction involved acids/bases, neutralize before adding to the organic waste drum to prevent drum pressurization.[1][3]
Phase 3: Labeling & Satellite Accumulation[1][3]
-
Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.[1][3]
-
Storage: Store in a secondary containment tray to capture potential leaks. Keep container closed when not actively adding waste (40 CFR 262.15).[1][2][3]
Spill Response Workflow
For spills > 10 grams or 100 mL
-
Evacuate & Ventilate: Remove ignition sources.
-
Contain: Use Vermiculite or Sand to dike the spill.[1][3] Avoid paper towels for large liquid spills as they increase surface area for evaporation.[1][3]
-
Clean: Scoop absorbed material into a disposal bag/pail.[1][3]
-
Decontaminate: Scrub the surface with a soap/water solution (surfactants are required to solubilize the heptyloxy chain) followed by an ethanol wipe.[1][3]
Operational Decision Logic (Visualization)
Figure 1: Decision matrix for the segregation and packaging of this compound waste streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90232, Ethyl 4-ethoxybenzoate (Analogous Structure Hazard Data).[1][2][3] Retrieved from [Link][1][2][3][4]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][3] Retrieved from [Link][1][2][3][4]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[1][3] Retrieved from [Link][1][2][3][4]
Sources
Personal protective equipment for handling Ethyl 4-(heptyloxy)benzoate
Executive Summary & Chemical Context[1][2][3][4][5][6]
Ethyl 4-(heptyloxy)benzoate (CAS: 15872-42-1) presents a specific set of handling challenges distinct from smaller, more polar benzoates. While often categorized generically with aromatic esters, the presence of the heptyl (
The Mechanism of Hazard
Unlike short-chain esters (e.g., ethyl benzoate), the heptyloxy group increases the molecule's lipophilicity (LogP > 5.0). This physical property drives two critical safety concerns:
-
Enhanced Dermal Permeation: The molecule is engineered to be compatible with lipid bilayers. Upon skin contact, it does not merely sit on the surface; it partitions rapidly into the stratum corneum, carrying the potential irritant (benzoate moiety) deep into the tissue.
-
PPE Degradation: Lipophilic solvents and solutes can swell or permeate standard glove materials faster than hydrophilic compounds.
Standard Hazard Classification (GHS):
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation (if aerosolized or heated).
Personal Protective Equipment (PPE) Matrix
The following selection matrix is designed to prevent "silent breakthrough," where a chemical permeates a glove without visible degradation.
| PPE Category | Minimum Standard | Advanced/High-Volume Standard | Rationale |
| Hand Protection | Nitrile (Double Gloved) Outer: 5 milInner: 4 mil | Laminate / Barrier (e.g., Silver Shield®) under Nitrile | Nitrile offers fair splash protection against esters but degrades over time. Latex is strictly prohibited due to poor resistance to organic esters. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses are insufficient. As a lipophilic liquid/solid, splashes can migrate around glasses. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Half-Face Respirator (OV/P100 Cartridge) | Required only if working outside a hood or heating the substance (generating vapors). |
| Body Defense | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Tyvek® Coverall | Cotton absorbs lipophilic liquids, keeping them against the skin. Impervious sleeves prevent wrist exposure. |
Operational Protocol: The "Self-Validating" Workflow
This protocol uses a check-confirm methodology. You must validate the integrity of your PPE during the process, not just at the start.
Phase A: Pre-Operation (The Barrier Check)
-
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.
-
The Double-Don:
-
Don the inner glove (bright color preferred, e.g., orange/blue).
-
Don the outer glove (contrasting color, e.g., purple/black).
-
Why? This provides a visual indicator. If you see the inner color spotting through, the outer glove has been compromised (tear or swelling).
-
-
Cuff Seal: Tape the outer glove cuff over the lab coat sleeve or Tyvek sleeve. This prevents "wicking," where capillary action draws liquid up the arm.
Phase B: Handling (Active Monitoring)
-
Change Frequency: Replace the outer pair of gloves every 30 minutes of active handling, or immediately upon splash contact.
-
Note: Organic esters can permeate nitrile in <15 minutes depending on thickness.
-
-
Tool Hygiene: Do not touch shared surfaces (door handles, microscopes) with gloved hands. Use a "one-hand clean, one-hand dirty" technique if necessary.
Phase C: Decontamination & Doffing
-
Solvent Wash: If a splash occurs, do not wash gloves with ethanol while wearing them; this can increase permeation speed. Remove immediately.
-
Doffing Sequence:
-
Peel outer gloves off, turning them inside out.
-
Inspect inner gloves for signs of wetness or discoloration.
-
Remove eyewear last to protect eyes from aerosolized droplets during glove removal.
-
-
Hand Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk) for 20 seconds.
Visualizing the Safety Logic
The following diagram illustrates the decision pathway for handling this compound, emphasizing the "Stop/Go" decision points.
Figure 1: Decision logic for PPE selection and operational monitoring intervals. Note the critical loop at the "Interval Check" stage.
Disposal & Emergency Response
Waste Management
-
Classification: Non-halogenated organic solvent waste.
-
Segregation: Do not mix with oxidizers (e.g., nitric acid waste) as esters can act as fuel sources.
-
Container: High-density polyethylene (HDPE) or glass. Avoid standard polystyrene containers which may be dissolved by concentrated esters.
Emergency First Aid
-
Skin Contact: Blot excess chemical (do not rub). Wash with soap and water for 15 minutes.[2][1] Do not use solvent (ethanol/acetone) to clean skin.
-
Eye Contact: Flush for 15 minutes. Lifting the upper and lower lids is crucial as the lipophilic nature causes the chemical to adhere to the eyelid margins.
References
-
National Institutes of Health (PubChem). Ethyl 4-ethoxybenzoate (Analogous Structure Safety Data). PubChem Compound Summary. Retrieved October 26, 2023. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Regulation 29 CFR 1910.138. [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. (Demonstrating poor resistance of nitrile to esters).[3][4] [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
